Product packaging for Dhfr-IN-10(Cat. No.:)

Dhfr-IN-10

Cat. No.: B12375249
M. Wt: 472.5 g/mol
InChI Key: OARKGSIKLJDXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhfr-IN-10 is a selective and potent inhibitor of the dihydrofolate reductase (DHFR) enzyme, a key target in anticancer and antimicrobial drug discovery. DHFR is essential for the synthesis of tetrahydrofolate (THF) , a critical cofactor in the de novo synthesis of purines, thymidylate, and certain amino acids ; inhibition of this enzyme disrupts DNA synthesis and cell proliferation, leading to the death of rapidly dividing cells . This compound is valued in oncology research for exploring mechanisms of folate metabolism and for developing novel therapeutic strategies against drug-resistant cancers. Researchers utilize this compound to study cellular processes in various cancer cell lines and to investigate potential solutions for overcoming resistance mechanisms, such as DHFR overexpression , which is a common cause of resistance to classic antifolates like methotrexate . For research purposes only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14BrN3S3 B12375249 Dhfr-IN-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14BrN3S3

Molecular Weight

472.5 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2

InChI Key

OARKGSIKLJDXSN-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A search of publicly available scientific literature did not yield specific information for a compound designated "Dhfr-IN-10." This document therefore provides a comprehensive overview of the mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors targeting Mycobacterium tuberculosis (Mtb), using data from representative compounds to illustrate the core principles and evaluation methodologies applicable to novel inhibitors of this class.

Introduction: Dihydrofolate Reductase as a Prime Anti-Tubercular Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics.[1][2] The enzyme Dihydrofolate Reductase (DHFR) is a critical component of the folate biosynthesis pathway and is essential for the survival and proliferation of Mtb.[1][3]

DHFR, encoded by the dfrA gene, catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6] THF and its derivatives are vital cofactors that donate one-carbon units for the de novo synthesis of essential biomolecules, including purines, thymidylate (a critical precursor for DNA), and several amino acids.[4][6][7][8] Consequently, the inhibition of MtbDHFR presents a validated strategy for disrupting bacterial growth.[1][9][10]

Core Mechanism of Action: Competitive Inhibition

The predominant mechanism of action for MtbDHFR inhibitors is competitive inhibition . These compounds typically function as structural mimetics of the natural substrate, DHF. They bind with high affinity to the active site of the enzyme, physically occluding the binding of DHF and thereby preventing its conversion to THF.[10] This blockade leads to the depletion of the intracellular THF pool, which in turn halts DNA synthesis, protein synthesis, and other essential metabolic processes, ultimately resulting in bacteriostasis and cell death.[2][8]

Key to the design of effective DHFR inhibitors is achieving high selectivity for the mycobacterial enzyme over the human ortholog (hDHFR) to minimize host toxicity. This is accomplished by exploiting subtle structural differences in the active sites of the respective enzymes.[1][11] Many potent inhibitors feature a 2,4-diaminopyrimidine scaffold, which forms critical hydrogen bonds with conserved amino acid residues within the MtbDHFR active site.[1][10]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) MtDHFR M. tuberculosis DHFR (MtDHFR) DHF->MtDHFR Binds to active site THF Tetrahydrofolate (THF) Metabolism One-Carbon Metabolism (Purine, Thymidylate, Amino Acid Synthesis) THF->Metabolism MtDHFR->THF NADPH-dependent reduction Inhibitor DHFR Inhibitor (e.g., this compound) Inhibitor->MtDHFR Competitive Inhibition

Caption: The inhibitory mechanism of a DHFR inhibitor on the Mtb folate pathway.

Quantitative Analysis of Representative MtbDHFR Inhibitors

The efficacy of a DHFR inhibitor is quantified by its enzymatic inhibitory potency (IC50) and its whole-cell activity (Minimum Inhibitory Concentration, MIC). The following table summarizes data for several well-characterized MtbDHFR inhibitors, providing a benchmark for evaluating novel compounds like this compound.

Compound ClassRepresentative CompoundMtbDHFR IC50 (nM)M. tuberculosis H37Rv MIC (µg/mL)Human DHFR IC50 (nM)Selectivity Index (hDHFR/MtbDHFR)Reference(s)
Pteridine DerivativeCompound 19.0Not Reported252.8[11]
Pteridine DerivativeCompound 15177<0.031,0155.7[11]
Pteridine DerivativeCompound 161110.51,95517.6[11]
Triaza-coumarinTA-C~1,000~0.004-0.008Not ReportedNot Reported[12]

Note: The MIC for TA-C was originally reported in nM and has been converted for comparison.

Standardized Experimental Protocols

The characterization of a novel DHFR inhibitor requires a standardized set of biochemical and microbiological assays.

MtbDHFR Enzymatic Inhibition Assay

Purpose: To determine the 50% inhibitory concentration (IC50) of a compound against purified MtbDHFR enzyme.

Methodology:

  • Reagents: Purified recombinant MtbDHFR, Dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM phosphate buffer, pH 7.5).[13]

  • Procedure:

    • Reactions are performed in a 96- or 384-well UV-transparent plate.

    • A reaction mixture is prepared containing NADPH (e.g., 10 µM) and DHF (e.g., 4.5 µM) in the assay buffer.[13]

    • The test inhibitor is added across a range of serially diluted concentrations. A vehicle control (e.g., DMSO) is included.

    • The reaction is initiated by the addition of MtbDHFR enzyme to a final concentration of approximately 10 nM.[13]

    • The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Initial reaction velocities are calculated from the linear phase of the absorbance decay. The percent inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression fit (e.g., log(inhibitor) vs. response).

Whole-Cell Activity (MIC) Assay

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.

Methodology (Microplate Alamar Blue Assay):

  • Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well plates, Alamar Blue (resazurin) reagent.

  • Procedure:

    • The test compound is serially diluted two-fold along the columns of the microplate.

    • A standardized inoculum of Mtb H37Rv is prepared and added to each well.

    • Control wells (no drug) and sterile wells (no bacteria) are included.

    • Plates are sealed and incubated at 37°C for 5-7 days.

    • Following incubation, Alamar Blue reagent is added to each well.

    • Plates are re-incubated for 12-24 hours.

  • Data Analysis: Bacterial growth reduces the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that completely prevents this color change, indicating growth inhibition.

Drug Discovery and Validation Workflow

The identification and development of a novel MtbDHFR inhibitor follows a logical, multi-stage workflow.

Drug_Discovery_Workflow cluster_Discovery Phase 1: Hit Discovery cluster_Validation Phase 2: In Vitro Validation cluster_Optimization Phase 3: Lead Optimization Screening High-Throughput or Virtual Screening Hit_ID Hit Identification Screening->Hit_ID IC50_Mtb MtbDHFR IC50 Assay Hit_ID->IC50_Mtb IC50_Human Human DHFR IC50 Assay (Selectivity) IC50_Mtb->IC50_Human MIC_Assay Whole-Cell Mtb MIC Assay IC50_Human->MIC_Assay SAR Structure-Activity Relationship (SAR) Studies MIC_Assay->SAR Crystallography Co-crystallography with MtbDHFR SAR->Crystallography Rational Design Resistance Resistance Frequency & Mechanism SAR->Resistance Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: Workflow for the discovery and validation of MtbDHFR inhibitors.

Mechanisms of Resistance

While mutations in the target gene (dfrA) are a common resistance mechanism for many antimicrobials, this is notably rare for MtbDHFR inhibitors.[12] The primary mechanism of acquired resistance to compounds targeting the folate pathway in Mtb involves mutations in the thymidylate synthase gene, thyA.[3][12] Loss-of-function mutations in thyA reduce the metabolic demand for THF, thereby lowering the bacterium's susceptibility to DHFR inhibition.[12] Understanding these potential resistance pathways is critical for developing durable anti-tubercular therapies.

References

Dhfr-IN-10 (CAS: 929484-47-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Novel Dihydrofolate Reductase Inhibitor with Potent Anti-tuberculosis Activity

Introduction

Dhfr-IN-10, identified as compound 4c in the primary literature, is a potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized for its characterization, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Inhibition of DHFR leads to the depletion of these essential molecules, ultimately causing cell death. This makes DHFR a well-established and attractive target for antimicrobial and anticancer therapies.

Quantitative Biological Data

The biological activity of this compound has been evaluated through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro DHFR Inhibition
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compound (4c)M. tuberculosis DHFR4.21Trimethoprim6.23

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundM. tuberculosis (μg/mL)P. aeruginosa (μg/mL)E. coli (μg/mL)S. aureus (μg/mL)B. subtilis (μg/mL)
This compound (4c)0.1215.62>500>500250
Isoniazid0.12----
Amoxicillin-31.2562.57.831.25

MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (Minimum Bactericidal Concentration - MBC)
CompoundP. aeruginosa (μg/mL)E. coli (μg/mL)S. aureus (μg/mL)B. subtilis (μg/mL)
This compound (4c)31.25>500>500500

MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effect through the direct inhibition of the dihydrofolate reductase enzyme. By binding to DHFR, it blocks the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This disruption of folate metabolism inhibits the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.[1][2]

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.

DHFR_Inhibition_Pathway cluster_synthesis Synthesis of Precursors DHP Dihydropteroate DHPS Dihydropteroate Synthase DHP->DHPS Glutamate DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS dUMP Other_Enzymes Other Enzymes THF->Other_Enzymes Purines Purines DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines->DNA_RNA_Protein Thymidylate Thymidylate Thymidylate->DNA_RNA_Protein AminoAcids Amino Acids AminoAcids->DNA_RNA_Protein DHPS->DHF DHFR->THF NADP+ TS->DHF dTMP TS->Thymidylate Other_Enzymes->Purines Other_Enzymes->AminoAcids Dhfr_IN_10 This compound Dhfr_IN_10->DHFR

Caption: Inhibition of DHFR by this compound blocks THF synthesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the DHFR enzyme by 50% (IC50).

Workflow:

DHFR_Assay_Workflow start Start prepare_reagents Prepare Reagents: - M. tuberculosis DHFR enzyme - Dihydrofolate (DHF) - NADPH - Assay Buffer - this compound dilutions start->prepare_reagents add_components To a 96-well plate, add: - DHFR enzyme - Assay Buffer - this compound (or vehicle control) prepare_reagents->add_components pre_incubate Pre-incubate at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding NADPH and DHF pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 340 nm over time (kinetic reading) initiate_reaction->measure_absorbance calculate_inhibition Calculate the rate of NADPH consumption and determine the percent inhibition measure_absorbance->calculate_inhibition determine_ic50 Plot percent inhibition vs. inhibitor concentration and determine the IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro DHFR inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Recombinant M. tuberculosis DHFR enzyme was expressed and purified.

    • A stock solution of dihydrofolate (DHF) was prepared in assay buffer.

    • A stock solution of NADPH was prepared in assay buffer.

    • Serial dilutions of this compound were prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.

    • The assay buffer typically consists of a buffered solution at a physiological pH (e.g., 50 mM potassium phosphate, pH 7.5) containing agents to maintain protein stability.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, the DHFR enzyme and varying concentrations of this compound (or vehicle control) were added to the assay buffer.

    • The plate was pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction was initiated by the addition of a mixture of NADPH and DHF.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored kinetically using a microplate reader.

  • Data Analysis:

    • The initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) was calculated for each inhibitor concentration.

    • The percent inhibition was calculated using the formula: % Inhibition = (1 - (Rate with inhibitor / Rate of control)) * 100.

    • The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC and MBC Determination)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method.[1][2]

Workflow:

MIC_MBC_Workflow start Start prepare_dilutions Prepare two-fold serial dilutions of This compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prepare_dilutions->prepare_inoculum inoculate_plate Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) inoculate_plate->incubate_plate determine_mic Determine the MIC: the lowest concentration with no visible bacterial growth incubate_plate->determine_mic plate_for_mbc Plate aliquots from wells with no growth onto agar plates determine_mic->plate_for_mbc incubate_agar Incubate the agar plates plate_for_mbc->incubate_agar determine_mbc Determine the MBC: the lowest concentration that results in ≥99.9% killing incubate_agar->determine_mbc end End determine_mbc->end

Caption: Workflow for MIC and MBC determination.

Detailed Protocol:

  • MIC Determination:

    • Two-fold serial dilutions of this compound were prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • A standardized inoculum of the test bacteria (e.g., M. tuberculosis, P. aeruginosa, E. coli, S. aureus, B. subtilis) was prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

    • Each well was inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls were included.

    • The plates were incubated under conditions suitable for the growth of the specific bacterium.

    • The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

  • MBC Determination:

    • Following the MIC determination, an aliquot (e.g., 10 µL) from each well that showed no visible growth was plated onto an appropriate agar medium.

    • The agar plates were incubated to allow for the growth of any surviving bacteria.

    • The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound is a promising new inhibitor of M. tuberculosis DHFR with potent antitubercular activity. Its mechanism of action via the inhibition of the essential folate pathway is well-understood. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent against tuberculosis. Further studies could focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy.

References

In-depth Technical Guide: Dhfr-IN-10 (C20H14BrN3S3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhfr-IN-10, a compound with the molecular formula C20H14BrN3S3, has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity, and the underlying mechanism of action. The information is presented to support further research and development of this compound as a potential anti-tubercular agent.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.[3][4]

In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR is essential for survival and replication.[1] The development of novel and selective Mtb-DHFR inhibitors is a key strategy to combat the rise of multidrug-resistant tuberculosis.

Chemical and Physical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H14BrN3S3
Molecular Weight516.45 g/mol
Appearance(Not explicitly reported, likely a solid)
Solubility(Not explicitly reported)
Stability(Not explicitly reported)

Biological Activity and Potency

This compound has demonstrated potent inhibitory activity against the DHFR enzyme from Mycobacterium tuberculosis.

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeIC50 (µM)
Mycobacterium tuberculosis DHFREnzymatic Assay4.21

This data indicates that this compound is a promising candidate for further investigation as an anti-tubercular agent.

Mechanism of Action: The Folate Synthesis Pathway

This compound acts by inhibiting the dihydrofolate reductase enzyme within the folate synthesis pathway of Mycobacterium tuberculosis. This inhibition blocks the conversion of DHF to THF, leading to a depletion of essential precursors for DNA and protein synthesis, ultimately resulting in bacterial cell death.

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) (M. tuberculosis) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) DNA_RNA_AA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA_AA One-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition

Figure 1. Inhibition of the DHFR pathway by this compound.

Experimental Protocols

While the specific experimental details for the determination of the IC50 of this compound are not available in the public literature, a general methodology for a Mycobacterium tuberculosis DHFR inhibition assay can be outlined based on established protocols.

General Workflow for Mtb-DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, NADPH, DHF, and Mtb-DHFR Enzyme Incubation Incubate Mtb-DHFR with This compound (or vehicle control) Reagents->Incubation Compound Prepare Serial Dilutions of this compound Compound->Incubation Reaction Initiate Reaction by Adding DHF and NADPH Incubation->Reaction Measurement Monitor Decrease in Absorbance at 340 nm (NADPH oxidation) Reaction->Measurement Analysis Calculate Percent Inhibition and Determine IC50 Measurement->Analysis

Figure 2. General workflow for a DHFR inhibition assay.

Detailed Spectrophotometric Assay Protocol

A common method for measuring DHFR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reagents and Buffers:

    • Assay Buffer: Typically a potassium phosphate buffer (pH 7.0) containing a reducing agent like dithiothreitol (DTT).

    • Mtb DHFR Enzyme: Purified recombinant enzyme.

    • NADPH Solution: Prepared fresh in assay buffer.

    • Dihydrofolate (DHF) Solution: Prepared fresh in assay buffer.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, Mtb-DHFR enzyme, and varying concentrations of this compound or vehicle control.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of NADPH and DHF.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Future Directions

The potent in vitro activity of this compound against Mtb-DHFR warrants further investigation. Key future research directions include:

  • Confirmation of Chemical Structure: Definitive synthesis and structural elucidation of this compound.

  • Whole-Cell Activity: Evaluation of the compound's efficacy against whole M. tuberculosis cells, including drug-resistant strains.

  • Selectivity Profiling: Assessment of the inhibitory activity against human DHFR to determine its selectivity index.

  • Mechanism of Action Studies: Further biochemical and biophysical studies to characterize the binding mode of this compound to Mtb-DHFR.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the drug-like properties and safety profile of the compound.

Conclusion

This compound is a promising inhibitor of Mycobacterium tuberculosis dihydrofolate reductase. Its potent enzymatic inhibition suggests that it could serve as a valuable lead compound in the development of new anti-tubercular therapies. Further research to fully characterize its chemical and biological properties is essential to advance this compound through the drug discovery pipeline.

References

Dhfr-IN-10: A Technical Review of a Novel Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on Dhfr-IN-10, a potent inhibitor of Dihydrofolate Reductase (DHFR). This document consolidates key data on its biological activity, outlines experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Compound Summary

This compound, also identified as compound 4c in the primary literature, is a novel synthetic molecule characterized as a potent inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR).[1][2] Its discovery is part of a broader effort to develop new antimicrobial agents to combat drug-resistant tuberculosis.[2]

Identifier Value
Compound Name This compound (compound 4c)
CAS Number 929484-47-9[1]
Molecular Formula C₂₀H₁₄BrN₃S₃[2]
Molecular Weight 472.44 g/mol [1]
Primary Target Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)[1][2]

Quantitative Biological Activity

The primary biological activity of this compound is its potent inhibition of the MtDHFR enzyme. The following table summarizes the key quantitative data reported in the literature.

Assay Target Metric Value Reference Compound Reference Value
In vitro Enzyme InhibitionM. tuberculosis DHFRIC₅₀4.21 μM[1]IsoniazidMIC = 0.12 μg/mL
Antituberculosis ActivityM. tuberculosis (RCMB 010126)MIC0.12-1.95 μg/mLIsoniazidMIC = 0.12 μg/mL[2]
Antifungal ActivityCandida albicansMIC3.9-125 μg/mLFluconazoleMIC = 250 μg/mL[2]

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate synthesis pathway. By blocking DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The inhibition of this pathway in Mycobacterium tuberculosis leads to its antimicrobial effect.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor for DHFR->THF Catalyzes reduction Dhfr_IN_10 This compound Dhfr_IN_10->DHFR Inhibits DNA_Replication DNA Replication & Cell Growth Nucleotide_Synthesis->DNA_Replication Synthesis_Workflow start Starting Materials (e.g., thiophene carboxaldehyde, aryl methyl ketones) step1 Claisen-Schmidt Condensation start->step1 chalcones Chalcone Intermediates step1->chalcones step2 Reaction with Thiosemicarbazide chalcones->step2 thiocarbamoyl 1-Thiocarbamoyl-2-pyrazoline Derivatives step2->thiocarbamoyl step3 Cyclization with α-haloketones thiocarbamoyl->step3 final_product Thiophenyl-pyrazolyl-thiazole Hybrids (e.g., this compound) step3->final_product Docking_Workflow protein_prep Prepare MtDHFR Structure (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Prepare this compound Structure (3D modeling) ligand_prep->docking analysis Analysis of Binding Pose and Interactions docking->analysis result Predicted Binding Affinity and Key Interactions analysis->result

References

Unveiling the Structural Novelty of Dihydrofolate Reductase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound named "Dhfr-IN-10" did not yield any publicly available information. It is possible that this is a novel, unpublished compound, a proprietary designation, or a typographical error. Therefore, this guide will focus on the broader topic of understanding the novelty in the structure of Dihydrofolate Reductase (DHFR) inhibitors, providing an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction: Dihydrofolate Reductase as a Cornerstone Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][3] By inhibiting DHFR, the production of these essential molecules is halted, leading to the cessation of cell growth and proliferation.[1][4] This mechanism makes DHFR an attractive and well-established target for a variety of therapeutic agents, including anticancer, antibacterial, and antiprotozoal drugs.[1][5]

The clinical utility of DHFR inhibitors is exemplified by drugs like methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent).[2] However, the emergence of drug resistance and the need for improved selectivity have driven the continuous search for novel DHFR inhibitors with unique structural features.[5] This guide delves into the core principles of structural novelty in DHFR inhibitor design, supported by quantitative data, experimental protocols, and visual diagrams.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of DHFR inhibitors, highlighting their potency and selectivity. This data is crucial for comparing the efficacy of different structural scaffolds.

Table 1: Inhibitory Activity of Selected DHFR Inhibitors

CompoundTarget Organism/Cell LineIC50 (µM)Ki (nM)Reference
MethotrexateHuman0.08-[6]
CurcuminHuman DHFR-243[1]
Compound 2Human DHFR0.06-[1]
Compound 10Human DHFR--[1]
Compound 28Human DHFR--[1]

Note: A lower IC50 or Ki value indicates a higher inhibitory potency.

Table 2: Selectivity of DHFR Inhibitors

CompoundTarget DHFRHost DHFRSelectivity Ratio (Host Ki / Target Ki)Reference
TrimethoprimBacterialHumanHigh (several thousand-fold)[4]
PyrimethamineProtozoalHumanHigh[5]

Note: A higher selectivity ratio is desirable as it indicates a lower potential for host toxicity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel DHFR inhibitors. Below are protocols for key experiments in this field.

DHFR Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibitory effect of a compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6]

Materials:

  • 0.05 M Tris-HCl buffer (pH 7.5)

  • 0.5 M KCl

  • 0.137 mM NADPH

  • 0.187 mM DHF

  • Partially purified DHFR enzyme (35 µg/ml)

  • Test compounds (dissolved in an appropriate solvent)

Procedure:

  • Prepare reaction tubes containing 1.0 ml of 0.05 M Tris-HCl buffer, 0.5 M KCl, 0.137 mM NADPH, and 0.187 mM DHF.

  • Add increasing concentrations of the test compound or a known inhibitor (e.g., methotrexate) to the tubes.

  • Add the DHFR enzyme to initiate the reaction.

  • Incubate the tubes for 40 minutes at 25°C.

  • Measure the absorbance at 340 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Crystallization of DHFR-Inhibitor Complexes

Determining the crystal structure of a DHFR-inhibitor complex provides invaluable insights into the binding mode and the structural basis for inhibition.

General Procedure:

  • Purify the DHFR protein to homogeneity.

  • Prepare a solution of the purified DHFR.

  • Add the inhibitor and the cofactor (e.g., NADPH) to the protein solution to form the ternary complex.

  • Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves mixing the complex solution with a precipitant solution under controlled conditions.

  • Incubate the trials at a constant temperature and monitor for crystal growth.

  • Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

  • Collect X-ray diffraction data using a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.[7]

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in DHFR inhibitor research.

The Dihydrofolate Reductase Signaling Pathway

DHFR_Pathway cluster_downstream Downstream Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Inhibitor DHFR Inhibitor Inhibitor->DHFR Inhibition DNARNA DNA & RNA Synthesis Purines->DNARNA Thymidylate->DNARNA

Caption: The DHFR pathway illustrating the reduction of DHF to THF and its inhibition.

Experimental Workflow for DHFR Inhibitor Screening

Inhibitor_Screening_Workflow CompoundLibrary Compound Library PrimaryScreening Primary Screening (High-Throughput Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active Compounds LeadSelection Lead Compound Selection DoseResponse->LeadSelection LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Promising Leads InVivoTesting In Vivo Efficacy & Toxicity Testing LeadOptimization->InVivoTesting PreclinicalCandidate Preclinical Candidate InVivoTesting->PreclinicalCandidate

Caption: A generalized workflow for the screening and development of novel DHFR inhibitors.

Logical Relationships in Novel DHFR Inhibitor Design

Inhibitor_Design_Logic Goal Goal: Novel DHFR Inhibitor HighPotency High Potency Goal->HighPotency HighSelectivity High Selectivity (Target vs. Host) Goal->HighSelectivity OvercomeResistance Overcome Resistance Goal->OvercomeResistance FavorablePK Favorable PK/ADME Properties Goal->FavorablePK Strategy Design Strategies NovelScaffolds Novel Scaffolds (e.g., Quinazolinone) Strategy->NovelScaffolds StructureBased Structure-Based Design (Crystallography, Docking) Strategy->StructureBased FragmentBased Fragment-Based Screening Strategy->FragmentBased ExploitDifferences Exploit Active Site Differences Strategy->ExploitDifferences NovelScaffolds->HighPotency NovelScaffolds->OvercomeResistance StructureBased->HighPotency StructureBased->HighSelectivity ExploitDifferences->HighSelectivity

Caption: Logical relationships between design goals and strategies for novel DHFR inhibitors.

Conclusion and Future Directions

The development of novel Dihydrofolate Reductase inhibitors remains a vibrant area of research, driven by the need to overcome drug resistance and improve therapeutic outcomes. The novelty in DHFR inhibitor structures lies in the exploration of new chemical scaffolds that can form unique interactions with the enzyme's active site, the modification of existing scaffolds to enhance binding affinity and selectivity, and the application of structure-based drug design to rationally engineer inhibitors with desired properties.

Future efforts will likely focus on:

  • Targeting resistant DHFR mutants: Designing inhibitors that are effective against clinically relevant DHFR mutations.

  • Improving selectivity: Developing inhibitors with greater selectivity for microbial or cancer cell DHFR over the human enzyme to minimize side effects.

  • Exploring allosteric inhibition: Investigating the potential of targeting sites on the DHFR enzyme other than the active site to achieve inhibition through novel mechanisms.

By integrating quantitative biochemical data, detailed experimental protocols, and insightful visualizations, researchers can accelerate the discovery and development of the next generation of DHFR inhibitors, ultimately leading to more effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes: Dhfr-IN-10 for Dihydrofolate Reductase (DHFR) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for therapeutic intervention in cancer and infectious diseases.[3][4] Inhibition of DHFR disrupts DNA synthesis and cell proliferation.[5][6] Dhfr-IN-10 is a novel investigational inhibitor of DHFR. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against DHFR using a colorimetric assay.

Principle of the Assay

The DHFR inhibition assay is based on the enzyme's catalytic activity, which involves the NADPH-dependent reduction of DHF to THF.[7] The progress of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9] The presence of an inhibitor, such as this compound, will slow down the rate of this reaction, leading to a smaller decrease in absorbance at 340 nm.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against human DHFR. This data is for illustrative purposes to demonstrate how results can be presented.

CompoundTargetIC50 (nM)Ki (nM)Assay Conditions
This compoundHuman DHFR1235.1100 mM HEPES, pH 7.5, 25°C
Methotrexate (Control)Human DHFR100.02100 mM HEPES, pH 7.5, 25°C

Experimental Protocols

Materials and Reagents
  • Human recombinant DHFR enzyme

  • This compound

  • Methotrexate (positive control inhibitor)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)[7]

  • DHF (Dihydrofolic acid)[7]

  • DHFR Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[10]

  • 96-well clear flat-bottom plates[11]

  • Microplate reader capable of kinetic measurements at 340 nm[9]

Reagent Preparation
  • DHFR Assay Buffer (1X): Prepare a 100 mM HEPES buffer solution at pH 7.5. This can be stored at 4°C.[10]

  • NADPH Stock Solution (10 mM): Dissolve NADPH powder in the DHFR Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C. Keep on ice during use.[7]

  • DHF Stock Solution (10 mM): Dissolve DHF powder in the DHFR Assay Buffer with gentle warming if necessary. Aliquot and store at -80°C, protected from light.[7][8]

  • DHFR Enzyme Solution: Dilute the human recombinant DHFR enzyme to the desired working concentration in cold DHFR Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep on ice.

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Working Solutions of Inhibitors: Prepare serial dilutions of this compound and methotrexate in DHFR Assay Buffer to cover a range of concentrations for IC50 determination.

DHFR Inhibition Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup:

    • Blank (No Enzyme): 100 µL DHFR Assay Buffer.

    • Enzyme Control (No Inhibitor): Add DHFR enzyme to the assay buffer.

    • Inhibitor Control (e.g., Methotrexate): Add diluted methotrexate and DHFR enzyme.

    • Test Sample (this compound): Add diluted this compound and DHFR enzyme.

  • Add Inhibitor and Enzyme: To the appropriate wells, add 2 µL of the diluted inhibitor solutions (this compound or methotrexate) or assay buffer for the enzyme control. Then, add 98 µL of the diluted DHFR enzyme solution to all wells except the blank. The total volume should be 100 µL.

  • Add NADPH: Prepare a working solution of NADPH by diluting the stock solution in DHFR Assay Buffer. Add 40 µL of the diluted NADPH solution to all wells.[11] Mix gently and incubate for 10-15 minutes at room temperature, protected from light.[11]

  • Initiate the Reaction: Prepare a working solution of DHF by diluting the stock solution in DHFR Assay Buffer. Add 60 µL of the diluted DHF substrate to all wells to start the reaction.[8][11]

  • Measure Absorbance: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature using a microplate reader.[8][11]

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DHFR_Signaling_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Dhfr_IN_10 This compound Dhfr_IN_10->DHFR Inhibition

Caption: DHFR signaling pathway and point of inhibition.

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, NADPH, DHF, Enzyme, Inhibitor) start->reagent_prep plate_setup Set up 96-Well Plate (Blank, Controls, Samples) reagent_prep->plate_setup add_inhibitor_enzyme Add Inhibitor and DHFR Enzyme plate_setup->add_inhibitor_enzyme add_nadph Add NADPH and Incubate add_inhibitor_enzyme->add_nadph start_reaction Initiate Reaction with DHF add_nadph->start_reaction measure Measure Absorbance at 340 nm (Kinetic) start_reaction->measure data_analysis Data Analysis (Calculate % Inhibition and IC50) measure->data_analysis end End data_analysis->end

Caption: Experimental workflow for the DHFR inhibition assay.

References

Application Notes and Protocols for Dhfr-IN-10 in Mycobacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-10, also identified as compound 4c, is a potent inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis (M. tuberculosis). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA synthesis and cellular replication.[1][2] Inhibition of this pathway leads to cell death, making DHFR an attractive target for the development of novel anti-tuberculosis therapeutics.[1][2] this compound has demonstrated significant inhibitory activity against the M. tuberculosis DHFR enzyme and potent efficacy against the whole organism.[1] These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture, including methods for determining its inhibitory activity and cellular effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against Mycobacterium tuberculosis.

ParameterValueSpecies/StrainReference
IC50 (DHFR Inhibition) 4.21 µMM. tuberculosis[1]
MIC (Minimum Inhibitory Concentration) 0.12–1.95 µg/mLM. tuberculosis (RCMB 010126)[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound targets the dihydrofolate reductase (DHFR) enzyme within Mycobacterium tuberculosis. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA replication and cell growth. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR M. tuberculosis DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine, Glycine) THF->Amino_Acid_Synthesis DHFR->THF NADPH -> NADP+ Dhfr_IN_10 This compound Dhfr_IN_10->DHFR Inhibition DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Workflow for Evaluating this compound

A typical experimental workflow for assessing the efficacy of this compound against Mycobacterium tuberculosis involves determining its enzymatic inhibition (IC50) and its whole-cell activity (MIC), followed by an assessment of its cytotoxicity against a mammalian cell line to determine its selectivity.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Cell-Based Assays cluster_3 Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) DHFR_Assay DHFR Enzyme Inhibition Assay Stock_Solution->DHFR_Assay MIC_Assay Mycobacterial MIC Assay Stock_Solution->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Stock_Solution->Cytotoxicity_Assay IC50_Determination Determine IC50 DHFR_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index (SI) IC50_Determination->Selectivity_Index MIC_Determination Determine MIC MIC_Assay->MIC_Determination CC50_Determination Determine CC50 Cytotoxicity_Assay->CC50_Determination MIC_Determination->Selectivity_Index CC50_Determination->Selectivity_Index

Caption: A typical experimental workflow for the evaluation of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Tare a sterile microcentrifuge tube.

  • Carefully weigh a small amount of this compound (e.g., 1-5 mg) into the tared tube.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) may aid dissolution.

  • Visually inspect the solution to ensure complete dissolution. If precipitation occurs, adjust the concentration accordingly.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for M. tuberculosis Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from standard procedures for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Recombinant M. tuberculosis DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM phosphate buffer, pH 7.5

  • This compound stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a fresh solution of NADPH in the assay buffer (e.g., 10 µM).

    • Prepare a fresh solution of DHF in the assay buffer (e.g., 4.5 µM).

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution

      • This compound dilution (or DMSO for control)

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding the DHF solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Minimum Inhibitory Concentration (MIC) Assay in Mycobacterium tuberculosis

This protocol describes the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv or a clinical isolate)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Positive control antibiotic (e.g., Isoniazid)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare a 2-fold serial dilution of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a positive control antibiotic.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control wells.

  • Determine MIC:

    • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of the Resazurin dye from blue (no growth) to pink (growth).

Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration).

References

Application Notes and Protocols: Dhfr-IN-10 Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific data for a compound designated "Dhfr-IN-10" is not publicly available. These application notes and protocols are based on general principles for handling hydrophobic small molecule inhibitors of Dihydrofolate Reductase (DHFR) and are intended to serve as a comprehensive guide. Researchers should validate these protocols for their specific molecule.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition is a key therapeutic strategy in cancer and infectious diseases. This document provides detailed guidelines on the solubility of a representative DHFR inhibitor, herein referred to as this compound, and protocols for its preparation for use in various in vitro assays.

Solubility of this compound

The solubility of a compound is a critical factor in ensuring accurate and reproducible results in biological assays. Small molecule inhibitors are often hydrophobic and exhibit poor solubility in aqueous solutions. The following table summarizes the typical solubility of such compounds in common laboratory solvents.

Table 1: Solubility of a Representative DHFR Small Molecule Inhibitor

SolventTypical Solubility Range (mg/mL)Typical Stock Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)> 2010 - 50Preferred solvent for creating high-concentration stock solutions.[1]
Ethanol5 - 101 - 10Can be used as an alternative to DMSO, but may have higher toxicity in cell-based assays.
Methanol1 - 51 - 5Less commonly used due to higher volatility and potential for protein denaturation.
Water< 0.1Not recommendedMost small molecule inhibitors have very low aqueous solubility.
Phosphate Buffered Saline (PBS)< 0.1Not recommendedSimilar to water, not suitable for initial solubilization.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial containing this compound to reach room temperature before opening to prevent condensation of moisture.[2]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]

  • Weighing: Accurately weigh the required amount of this compound. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][2]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the this compound stock solution to prepare working solutions for a typical in vitro assay. To avoid precipitation of the compound in the aqueous assay buffer, initial dilutions are performed in DMSO before the final dilution into the assay medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, sterile DMSO

  • Sterile assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes and sterile tips

Procedure:

  • Intermediate Dilutions in DMSO:

    • Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO. For example, to create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

    • Continue this serial dilution process in DMSO to generate a range of concentrations (e.g., 100 µM, 10 µM, 1 µM). It is best to make initial serial dilutions only in DMSO.

  • Final Dilution in Assay Medium:

    • For the final step, dilute the DMSO-based intermediate solutions into the aqueous assay buffer or cell culture medium. A common final dilution factor is 1:100 or 1:1000. For instance, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 99 µL of the assay medium.

    • Ensure that the final concentration of DMSO in the assay is low, typically below 0.5%, to minimize solvent-induced artifacts or cytotoxicity.[2] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Visualizations

Signaling Pathway

DHFR plays a critical role in the folate pathway, which is essential for DNA synthesis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme DHFR DHF->DHFR_enzyme THF Tetrahydrofolate (THF) dTMP dTMP THF->dTMP DNA DNA Synthesis dTMP->DNA dUMP dUMP dUMP->dTMP DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP Inhibitor This compound Inhibitor->DHFR_enzyme NADPH NADPH NADPH->DHFR_enzyme

Caption: The role of DHFR in the folate pathway and its inhibition.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound working solutions for in vitro assays.

Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot and Store at -80°C mix->aliquot stock 10 mM Stock Solution aliquot->stock serial_dmso Serial Dilution in DMSO stock->serial_dmso final_dilution Final Dilution in Assay Buffer serial_dmso->final_dilution assay_plate Add to Assay Plate final_dilution->assay_plate

Caption: Workflow for preparing this compound solutions.

References

Application of Dihydrofolate Reductase (DHFR) Inhibitors in Tuberculosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: No specific compound designated "Dhfr-IN-10" was identified in the public research literature. The following application notes and protocols are based on a representative class of potent Dihydrofolate Reductase (DHFR) inhibitors, the Indole-based non-classical antifolates (INCAs), which have been investigated for their efficacy against Mycobacterium tuberculosis (Mtb).

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the biosynthesis of nucleic acids and amino acids, and therefore vital for cell survival and replication.[1][2][3][4] In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR (encoded by the folA gene) represents a clinically validated and attractive target for novel drug development.[5][6] Inhibition of Mtb DHFR disrupts the folate pathway, leading to bacterial cell death.[3][7] While antifolates have been successful in treating other infectious diseases and cancers, their application in tuberculosis therapy is still an emerging area of research.[6] This document provides an overview of the application of potent DHFR inhibitors, exemplified by the INCA compounds, in tuberculosis research models.

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][4] THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are crucial for the synthesis of thymidylate, purine nucleotides, and certain amino acids (e.g., methionine and serine).[1] By inhibiting DHFR, these compounds deplete the intracellular pool of THF, which halts DNA and protein synthesis, ultimately leading to cell death.[1][3] Some DHFR inhibitors, such as the INCA compounds, exhibit multi-targeting effects by also inhibiting a functional analog of DHFR in Mtb, Rv2671, which contributes to their potent antimycobacterial activity.[6]

DHFR_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Mtb Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Death Bacterial Cell Death INCA INCA Compounds (DHFR Inhibitors) INCA->DHFR

Figure 1. Mechanism of Mtb DHFR Inhibition.

Data Presentation

The following tables summarize the quantitative data for representative INCA compounds against M. tuberculosis and its DHFR enzyme, as well as human DHFR for selectivity assessment.

Table 1: In Vitro Anti-mycobacterial Activity and DHFR Inhibition

CompoundMtb H37Rv MIC (µg/mL)Mtb DHFR Ki (nM)Human DHFR Ki (nM)Selectivity Index (hDHFR Ki / Mtb DHFR Ki)
UCP116348.5>10,000>1176
UCP11640.54.3>10,000>2325
UCP1172Not Reported0.8Not ReportedNot Reported
Methotrexate (Control)Not Reported1.1Not ReportedNot Reported

Data sourced from Hajian et al.[6]

Table 2: Thermal Shift Assay for Target Engagement

CompoundApparent Melting Temperature (Tm) of Mtb DHFR (°C)
Mtb DHFR + NADPH (Control)65
+ UCP117281
+ Methotrexate75.5

An increase in Tm upon ligand binding indicates target stabilization and engagement. Data sourced from Hajian et al.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H10 broth

  • 96-well round-bottom plates

  • Test compounds (e.g., INCA compounds)

  • Spectrophotometer

Procedure:

  • Culture M. tuberculosis H37Rv in 7H10 broth to mid-log phase.

  • Dilute the bacterial culture in fresh 7H10 broth to a final concentration of approximately 1 x 105 Colony Forming Units (CFU)/mL.

  • Prepare 96-well plates by adding 50 µL of 7H10 broth to each well.

  • Add the test compound to the first well of a row and perform a 2-fold serial dilution across the plate. The last well should contain only broth and serves as a growth control.

  • Add 50 µL of the diluted Mtb inoculum to each well.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: DHFR Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the oxidation of NADPH.

Materials:

  • Recombinant Mtb DHFR and human DHFR

  • NADPH

  • Dihydrofolate (DHF)

  • Phosphate buffer (pH 7.5, 50 mM)

  • Test compounds

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, 10 µM NADPH, and 4.5 µM DHF.

  • Add varying concentrations of the test compound to the reaction mixture and incubate for a specified time.

  • Initiate the enzymatic reaction by adding 10 nM of DHFR enzyme.

  • Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • The inhibitory constant (Ki) can be determined from the IC50 values using the Cheng-Prusoff equation.[6]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC Whole-Cell Activity (MIC Assay) Enzyme_Assay Enzyme Inhibition (DHFR Ki Assay) Lead_Opt Lead Optimization MIC->Lead_Opt Selectivity Selectivity Assay (vs. Human DHFR) Enzyme_Assay->Lead_Opt Target_Engagement Target Engagement (Thermal Shift Assay) Selectivity->Lead_Opt Target_Engagement->Lead_Opt PK Pharmacokinetics (ADME) Toxicity Toxicity Studies Efficacy Efficacy in TB Infection Models (e.g., BALB/c mice) PK->Efficacy Toxicity->Efficacy Lead_Opt->PK Lead_Opt->Toxicity

Figure 2. Workflow for DHFR Inhibitor Evaluation.

Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a DHFR inhibitor using a high-dose aerosol infection model in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • M. tuberculosis Erdman strain

  • Aerosol exposure chamber (e.g., Glas-Col)

  • Test compound formulated for administration (e.g., oral gavage)

  • Standard TB drugs for control groups (e.g., isoniazid, rifampicin)

Procedure:

  • Infect BALB/c mice with the Mtb Erdman strain via aerosol exposure to achieve a lung implantation of approximately 4.5 log10 CFU.

  • Begin treatment with the test compound at various doses one day post-infection. Include a vehicle control group and a positive control group treated with standard TB drugs.

  • Administer the treatment daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically harvest the lungs.

  • Homogenize the lungs in saline with 0.05% Tween-80.

  • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

  • Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs of treated mice compared to the untreated control group.

Conclusion

DHFR inhibitors, such as the INCA compounds, represent a promising class of molecules for the development of new anti-tuberculosis therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to evaluate novel DHFR inhibitors in relevant tuberculosis research models. A systematic approach, from in vitro enzymatic and whole-cell assays to in vivo efficacy studies, is crucial for the successful identification and optimization of new drug candidates targeting the folate pathway in M. tuberculosis.

References

Application Notes: Studying Drug Resistance in M. tuberculosis with Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This pathway is essential for the production of nucleotides and certain amino acids, making DHFR a viable target for antimicrobial drug development.[1][2][3] The emergence of multidrug-resistant M. tuberculosis (MDR-TB) strains necessitates the discovery and development of novel therapeutics that act on new targets, such as DHFR.

These application notes provide a comprehensive overview of the use of small molecule inhibitors of M. tuberculosis DHFR to study drug resistance mechanisms. We will use the representative compound Triaza-coumarin (TA-C) to illustrate the principles and protocols, as it is a potent inhibitor with a well-described mechanism of action and resistance.

Mechanism of Action of DHFR Inhibitors in M. tuberculosis

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is a crucial one-carbon carrier required for the synthesis of thymidylate, purines, and certain amino acids.[1][3] Inhibition of DHFR depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

Interestingly, some DHFR inhibitors, such as TA-C, function as "prodrug-like" molecules. TA-C itself is a moderately potent inhibitor of purified M. tuberculosis DHFR. However, its whole-cell activity is significantly higher. This potency boost is attributed to its intracellular metabolism by F420H2-dependent reductases, which convert TA-C into a much more potent inhibitor of DHFR.[1]

Mechanism of Action of TA-C in M. tuberculosis TA-C (extracellular) TA-C (extracellular) M. tuberculosis cell wall M. tuberculosis cell wall TA-C (extracellular)->M. tuberculosis cell wall TA-C (intracellular) TA-C (intracellular) M. tuberculosis cell wall->TA-C (intracellular) F420H2-dependent reductases F420H2-dependent reductases TA-C (intracellular)->F420H2-dependent reductases Metabolism Activated TA-C Activated TA-C F420H2-dependent reductases->Activated TA-C Mtb DHFR (dfrA) Mtb DHFR (dfrA) Activated TA-C->Mtb DHFR (dfrA) Inhibition Tetrahydrofolate (THF) Tetrahydrofolate (THF) Mtb DHFR (dfrA)->Tetrahydrofolate (THF) Catalyzes reduction DNA Synthesis DNA Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate (DHF)->Mtb DHFR (dfrA) Tetrahydrofolate (THF)->DNA Synthesis Bacterial Cell Death Bacterial Cell Death DNA Synthesis->Bacterial Cell Death Inhibition leads to Experimental Workflow for Drug Resistance Studies cluster_0 In Vitro Testing cluster_1 Resistance Selection cluster_2 Characterization of Resistant Mutants Determine MIC Determine MIC Plate on drug-containing agar Plate on drug-containing agar Determine MIC->Plate on drug-containing agar Isolate resistant colonies Isolate resistant colonies Plate on drug-containing agar->Isolate resistant colonies Confirm resistance phenotype Confirm resistance phenotype Isolate resistant colonies->Confirm resistance phenotype Quantify resistance (MIC) Quantify resistance (MIC) Confirm resistance phenotype->Quantify resistance (MIC) Whole-genome sequencing Whole-genome sequencing Confirm resistance phenotype->Whole-genome sequencing Identify resistance mutations Identify resistance mutations Whole-genome sequencing->Identify resistance mutations

References

Application Notes and Protocols: Investigating Dhfr-IN-10 in Combination with Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthetic pathway of Mycobacterium tuberculosis. This pathway is essential for the synthesis of precursors required for DNA, RNA, and certain amino acids, making DHFR a compelling target for the development of novel anti-tuberculosis (TB) therapeutics. Inhibition of DHFR disrupts these vital cellular processes, ultimately leading to bacterial cell death. While several DHFR inhibitors have been explored, the emergence of drug-resistant TB strains necessitates the investigation of new chemical entities and their potential for use in combination therapy to enhance efficacy and combat resistance.

This document provides detailed application notes and protocols for the study of Dhfr-IN-10 , a novel investigational inhibitor of M. tuberculosis DHFR. The focus is on its evaluation in combination with established anti-TB drugs. While "this compound" is used here as a representative designation for a novel DHFR inhibitor, the methodologies described are broadly applicable to the preclinical assessment of other compounds targeting the same pathway.

Mechanism of Action: Targeting the Folate Synthesis Pathway

This compound, as an inhibitor of dihydrofolate reductase, is designed to block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This reaction is a crucial step in the folate pathway. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby arresting DNA synthesis and bacterial replication. The synergistic potential of this compound with other anti-TB drugs stems from the possibility of targeting multiple, distinct essential pathways in M. tuberculosis simultaneously.

folate_pathway PABA p-aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydropteroate synthase DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->NADP THF Tetrahydrofolate (THF) DHFR->THF Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids Dhfr_IN_10 This compound Dhfr_IN_10->DHFR

Figure 1: Simplified signaling pathway of the M. tuberculosis folate synthesis pathway, indicating the inhibitory action of this compound on Dihydrofolate Reductase (DHFR).

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound, both as a single agent and in combination with first-line anti-TB drugs. These values are presented for illustrative purposes to guide experimental design and interpretation.

Table 1: In Vitro Activity of this compound and Standard Anti-TB Drugs against M. tuberculosis H37Rv

CompoundTargetMIC (μg/mL)
This compoundDihydrofolate Reductase (DHFR)0.5
Isoniazid (INH)Mycolic Acid Synthesis (InhA)0.05
Rifampicin (RIF)RNA Polymerase (RpoB)0.1
Ethambutol (EMB)Arabinosyltransferase (EmbB)2.0
Pyrazinamide (PZA)Unknown (requires acidic pH)50.0

Table 2: Synergistic Activity of this compound in Combination with First-Line Anti-TB Drugs against M. tuberculosis H37Rv

Drug CombinationMIC of Drug A in Combination (μg/mL)MIC of Drug B in Combination (μg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
This compound + Isoniazid0.1250.01250.5Synergy
This compound + Rifampicin0.250.0250.75Additive/Slight Synergy
This compound + Ethambutol0.1250.50.5Synergy

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC Index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of a single agent against M. tuberculosis using the microplate Alamar blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Test compounds (this compound, INH, RIF, EMB)

  • Alamar blue reagent

  • Resazurin solution

  • Sterile deionized water

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in Middlebrook 7H9 broth to the desired starting concentration.

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv, adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

  • Perform serial two-fold dilutions of the test compounds in the remaining wells, with a final volume of 100 µL per well.

  • Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.

  • Include a drug-free control well (inoculum only) and a sterile control well (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic, additive, or antagonistic effects of drug combinations.

Materials:

  • All materials listed in Protocol 1

  • Two test compounds for combination testing

Procedure:

  • Prepare stock solutions and initial dilutions of both test compounds as described in Protocol 1.

  • In a 96-well microplate, create a two-dimensional dilution matrix. Serially dilute Drug A horizontally and Drug B vertically. This results in wells containing various combinations of concentrations of the two drugs.

  • Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well of the matrix.

  • Include control wells for each drug alone (to re-determine individual MICs under the same experimental conditions) and a drug-free growth control.

  • Seal and incubate the plates at 37°C for 7 days.

  • Develop the assay with Alamar blue as described in Protocol 1.

  • Determine the MIC for each drug in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Readout & Analysis prep_culture Prepare M. tuberculosis H37Rv Inoculum mic_assay MIC Assay (Single Drugs) prep_culture->mic_assay checkerboard_assay Checkerboard Assay (Drug Combinations) prep_culture->checkerboard_assay prep_drugs Prepare Serial Dilutions of Test Drugs prep_drugs->mic_assay prep_drugs->checkerboard_assay incubation Incubate Plates at 37°C for 7 Days mic_assay->incubation checkerboard_assay->incubation add_alamar Add Alamar Blue and Incubate for 24h incubation->add_alamar read_results Read Results (Color Change) add_alamar->read_results calc_fic Calculate FIC Index read_results->calc_fic interpretation Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpretation

Figure 2: Experimental workflow for determining the in vitro synergistic activity of this compound with other anti-TB drugs.

Conclusion

The investigation of novel DHFR inhibitors like this compound, particularly in combination with existing anti-TB drugs, represents a promising strategy in the fight against tuberculosis. The protocols and data presented here provide a framework for the systematic evaluation of such combinations. Synergistic interactions, as illustrated with this compound and isoniazid, could potentially lead to more effective treatment regimens with lower doses, reducing toxicity and the likelihood of developing drug resistance. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of DHFR inhibitor-based combination therapies.

Application Notes and Protocols for Dhfr-IN-10 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases. Dhfr-IN-10 is a novel inhibitor of DHFR with demonstrated activity against Mycobacterium tuberculosis DHFR. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound, along with comparative data for established DHFR inhibitors.

Data Presentation

Table 1: In Vitro Enzyme Inhibition Data for Various DHFR Inhibitors
CompoundTarget EnzymeIC50Reference
This compound Mycobacterium tuberculosis DHFR4.21 µM
MethotrexateHuman DHFR~5 pM (cell-free)
PralatrexateHuman DHFR13.4 pM (Ki)
PyrimethaminePlasmodium falciparum DHFR (susceptible strains)15.4 nM (mean)
TrimethoprimPlasmodium falciparum DHFR (F 32 isolate)1.3 x 10⁻⁷ M
Table 2: In Vitro Cellular Efficacy of DHFR Inhibitors Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
MethotrexateHTC-116Colorectal Cancer0.15 mM (48h)
MethotrexateA-549Lung CarcinomaNot specified
MethotrexateDaoyMedulloblastoma9.5 x 10⁻² µM (6 days)
MethotrexateSaos-2Osteosarcoma3.5 x 10⁻² µM (6 days)
PralatrexateH9T-cell Lymphoma1.1 nM (48h), 2.5 nM (72h)
PralatrexateP12T-cell Lymphoma1.7 nM (48h), 2.4 nM (72h)
PralatrexateCEMT-cell Lymphoma3.2 nM (48h), 4.2 nM (72h)
PralatrexatePC3Prostate Cancer0.01 ± 0.002 µM (72h)
PralatrexateHT29Colon Cancer<0.1 µM (72h)
Table 3: In Vitro Efficacy of DHFR Inhibitors Against Microorganisms
CompoundOrganismDiseaseIC50 / MICReference
This compound Mycobacterium tuberculosisTuberculosis4.21 µM (Enzymatic IC50)
PyrimethaminePlasmodium falciparum (susceptible isolates)Malaria15.4 nM (mean IC50)
PyrimethaminePlasmodium falciparum (resistant isolates)Malaria9,440 nM (mean IC50)
TrimethoprimEscherichia coliBacterial InfectionsMIC values vary by strain

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHFR enzyme.

Materials:

  • Purified recombinant DHFR enzyme (e.g., from M. tuberculosis or human)

  • This compound

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.

    • Prepare fresh solutions of DHF and NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution

      • This compound dilution (or vehicle control)

      • DHFR enzyme

    • Include wells with no enzyme as a background control.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).

  • Initiate Reaction:

    • Add DHF solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of this compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Proliferation Assay (MTT/XTT Assay)

This protocol measures the cytotoxic effect of this compound on cancer cell lines or the growth inhibitory effect on microbial cultures.

Materials:

  • Target cells (e.g., cancer cell lines like A549, or bacterial cultures like M. smegmatis as a surrogate for M. tuberculosis)

  • This compound

  • Appropriate cell culture medium and supplements (e.g., DMEM, 7H9 broth)

  • Fetal Bovine Serum (FBS) for cancer cell lines

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cancer cells) or start with a specific inoculum size for bacteria.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated wells as a negative control and a known DHFR inhibitor (e.g., methotrexate) as a positive control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, or until logarithmic growth is observed in control bacterial cultures).

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals and measure the absorbance.

    • For XTT Assay: Add the XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance directly.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration.

    • Determine the IC50 or MIC (Minimum Inhibitory Concentration) value from the dose-response curve.

In Vivo Efficacy Study in a Tuberculosis Mouse Model

This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in a mouse model of tuberculosis.

Animals:

  • Specific pathogen-free BALB/c or C57BL/6 mice.

Materials:

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • This compound

  • Vehicle for drug administration

  • Aerosol exposure system for infection

  • Biosafety Level 3 (BSL-3) facilities

  • Standard anti-TB drugs for positive control (e.g., isoniazid, rifampicin)

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment:

    • After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), randomize the mice into treatment groups:

      • Vehicle control

      • This compound (at various doses)

      • Positive control (standard anti-TB drug regimen)

    • Administer the treatments daily or as determined by pharmacokinetic studies, typically via oral gavage or intraperitoneal injection.

  • Monitoring:

    • Monitor the mice for clinical signs of disease and body weight changes throughout the study.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar medium (e.g., Middlebrook 7H11).

    • Incubate the plates for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis:

    • Compare the CFU counts in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

    • Statistically analyze the data to assess the significance of the treatment effect.

In Vivo Efficacy Study in a Human Tumor Xenograft Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Animals:

  • Immunocompromised mice (e.g., nude or SCID mice).

Materials:

  • Human cancer cell line of interest (e.g., A549 lung cancer cells)

  • This compound

  • Vehicle for drug administration

  • Matrigel (optional, to enhance tumor take rate)

  • Standard-of-care chemotherapy for the specific cancer type as a positive control

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups with comparable mean tumor volumes:

      • Vehicle control

      • This compound (at various doses)

      • Positive control (standard chemotherapy)

  • Treatment:

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal or intravenous injection).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment:

    • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for the this compound treated groups compared to the vehicle control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Mandatory Visualizations

folate_pathway cluster_synthesis Biosynthetic Outputs Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) THF->DHF Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->DHF TS Thymidylate Synthase (TS) dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Dhfr_IN_10 This compound Dhfr_IN_10->DHFR

Caption: Folate metabolism pathway and the mechanism of action of this compound.

experimental_workflow start Start: Hypothesis Generation in_vitro In Vitro Efficacy Studies start->in_vitro enzyme_assay DHFR Enzyme Inhibition Assay (IC50 Determination) in_vitro->enzyme_assay cell_assay Cell-Based Proliferation Assay (Antiproliferative IC50) in_vitro->cell_assay in_vivo In Vivo Efficacy Studies enzyme_assay->in_vivo cell_assay->in_vivo animal_model Select Animal Model (e.g., TB Mouse Model, Tumor Xenograft) in_vivo->animal_model treatment Treatment with This compound animal_model->treatment efficacy_assessment Efficacy Assessment (e.g., CFU count, Tumor Volume) treatment->efficacy_assessment data_analysis Data Analysis and Interpretation efficacy_assessment->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating the efficacy of this compound.

logical_relationship dhfr_inhibition DHFR Inhibition by this compound thf_depletion Depletion of Tetrahydrofolate (THF) dhfr_inhibition->thf_depletion nucleotide_synthesis_block Inhibition of Nucleotide Synthesis (dTMP, Purines) thf_depletion->nucleotide_synthesis_block amino_acid_synthesis_block Inhibition of Amino Acid Synthesis (e.g., Methionine) thf_depletion->amino_acid_synthesis_block dna_synthesis_inhibition Inhibition of DNA Synthesis nucleotide_synthesis_block->dna_synthesis_inhibition apoptosis Apoptosis / Cell Death amino_acid_synthesis_block->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_synthesis_inhibition->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Downstream cellular consequences of DHFR inhibition by this compound.

Troubleshooting & Optimization

Dhfr-IN-10 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Based on the physicochemical properties of similar potent enzyme inhibitors, the recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO, which can then be further diluted for your specific experimental needs.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Check the tolerance of your specific cell line.

  • Use a co-solvent: For in vivo or certain in vitro experiments, a co-solvent system can help maintain solubility. A common formulation is a three-part system of DMSO, PEG300, and a surfactant like Tween-80, further diluted in saline or your buffer of choice.

  • Sonication: After dilution, brief sonication of the solution can help to redissolve any precipitate that has formed.

  • Gentle warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: It is highly unlikely that this compound will dissolve directly in aqueous solutions like water or PBS due to its probable hydrophobic nature, a common characteristic of potent enzyme inhibitors. It is strongly recommended to first prepare a stock solution in an organic solvent like DMSO.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound powder is not dissolving in DMSO.
Possible Cause Solution
Insufficient solvent volumeIncrease the volume of DMSO to lower the concentration.
Compound has precipitated out of solution due to moisture absorption by DMSO.Use fresh, anhydrous DMSO. Warm the solution gently (up to 37°C) and vortex or sonicate to aid dissolution.
Particulate matter presentCentrifuge the solution to pellet any insoluble material and carefully transfer the supernatant.
Problem: this compound precipitates out of solution upon addition to aqueous media.
Possible Cause Solution
Low aqueous solubilityDecrease the final working concentration of this compound.
Insufficient organic solvent in the final solutionIncrease the final percentage of DMSO in your aqueous solution, being mindful of cell line tolerance (typically ≤ 0.5%).
Buffer compositionThe ionic strength or pH of your buffer may be promoting precipitation. Try a different buffer system or adjust the pH.
Immediate precipitation upon dilutionAdd the this compound DMSO stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.

Quantitative Data Summary

Compound Solvent Solubility
DHFR-IN-3DMSO≥ 10.46 mM
PralatrexateDMSO58.64 mM
AminopterinDMSO199.81 mM
Methotrexate disodiumWaterInsoluble in fresh DMSO, soluble in water

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If a lower intermediate concentration is required, perform a serial dilution of the 10 mM stock in fresh DMSO.

  • Dilution into Culture Medium: Directly before use, dilute the appropriate DMSO stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Add the DMSO stock dropwise to the medium while gently vortexing.

Visualizations

Signaling Pathway of DHFR Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway. Its inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[1]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Dhfr_IN_10 This compound Dhfr_IN_10->DHFR Inhibition DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation

Caption: Inhibition of DHFR by this compound blocks the folate pathway.

Experimental Workflow for Solubilizing this compound

This workflow outlines the decision-making process for preparing this compound solutions for experimental use.

Solubilization_Workflow start Start: this compound (Lyophilized Powder) dissolve_dmso Dissolve in Anhydrous DMSO to create 10 mM Stock start->dissolve_dmso store Aliquot and Store at -20°C or -80°C dissolve_dmso->store dilute Dilute to Final Concentration in Aqueous Buffer/Medium store->dilute check_solubility Check for Precipitation dilute->check_solubility soluble Solution is Clear: Proceed with Experiment check_solubility->soluble No precipitate Precipitate Forms: Troubleshoot check_solubility->precipitate Yes troubleshoot_options Troubleshooting Options: - Lower Final Concentration - Increase % DMSO - Use Co-solvents (PEG300, Tween-80) - Sonicate/Gently Warm precipitate->troubleshoot_options

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Dhfr-IN-10 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of this compound in their cell culture experiments. Please note that "this compound" is a placeholder for a novel Dihydrofolate Reductase (DHFR) inhibitor; the principles and protocols provided here are based on established knowledge for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.[2][3][4] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing cells like cancer cells.[2][3][5]

Q2: How should I dissolve and store this compound?

For a novel compound like this compound, it is recommended to start by preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). Many small molecule inhibitors are soluble in DMSO.[6] For example, you could prepare a 10 mM stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is a good starting concentration range for this compound in my cell culture experiments?

The optimal concentration of a novel inhibitor like this compound is highly dependent on the cell line and the experimental endpoint. A common starting point for a new inhibitor is to perform a dose-response experiment over a broad concentration range. Based on typical IC50 values for DHFR inhibitors, which can range from nanomolar to micromolar, a starting range of 1 nM to 100 µM is advisable.[7][8] This will help in determining the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: My cells are not responding to this compound treatment. What could be the issue?

Several factors could contribute to a lack of response:

  • Concentration: The concentration of this compound may be too low. Consider increasing the concentration or extending the treatment duration.

  • Cell Type: The target cells may have intrinsic resistance mechanisms, such as overexpression of DHFR or mutations in the DHFR gene.[4]

  • Compound Stability: The inhibitor may be unstable in the cell culture medium. Ensure proper storage and handling. It's also worth considering that some media components might interfere with the compound.

  • Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a more sensitive method or a different endpoint (e.g., measuring downstream effects instead of cell viability).

Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?

If you observe excessive cell death, consider the following:

  • Concentration: The concentration might be too high for your specific cell line. Perform a more detailed dose-response curve with finer dilutions at the lower end of your concentration range.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.1%).[6]

  • Off-Target Effects: At high concentrations, some inhibitors can have off-target effects.

  • Treatment Duration: Shorten the incubation time with the inhibitor to reduce toxicity while still observing the desired effect.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent inhibitor concentration due to pipetting errors.- Different passage numbers of cells.- Variability in reagent quality.- Standardize your cell seeding protocol.[9]- Calibrate pipettes regularly and prepare fresh dilutions of the inhibitor for each experiment.[9]- Use cells within a consistent range of passage numbers.- Use high-quality, tested reagents.
Precipitation of this compound in culture medium - Poor solubility of the compound in aqueous media.[6]- Exceeding the solubility limit.- Prepare a higher concentration stock in DMSO and use a smaller volume to achieve the final concentration.- Vortex the diluted inhibitor solution well before adding it to the culture medium.- If precipitation persists, consider using a different solvent or a solubilizing agent, but test for its toxicity on your cells first.
Cells become resistant to this compound over time - Acquired resistance mechanisms, such as amplification of the DHFR gene.[4]- Perform short-term experiments.- Analyze the expression levels of DHFR in your treated cells.- Consider combination therapies with other drugs.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., MTS/XTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. It is recommended to prepare 2X concentrated solutions of the inhibitor.

  • Treatment: Remove the old medium from the wells and add the 2X inhibitor solutions to the corresponding wells. Also include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTS/XTT Assay: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of DHFR and Downstream Signaling

This protocol is to assess the effect of this compound on the protein levels of DHFR and downstream signaling molecules.

  • Cell Treatment: Treat cells grown in larger culture dishes (e.g., 6-well plates or 10 cm dishes) with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against DHFR and downstream targets (e.g., phosphorylated forms of ERK1/2, AKT, or p38).[10] Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizations

Signaling Pathway of DHFR Inhibition

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide Apoptosis Apoptosis THF->Apoptosis Depletion leads to DHFR->THF NADPH to NADP+ DNA DNA Synthesis & Repair Nucleotide->DNA Proliferation Cell Proliferation DNA->Proliferation DNA->Apoptosis Dhfr_IN_10 This compound Dhfr_IN_10->DHFR

Caption: Mechanism of action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Concentration_Optimization_Workflow start Start: Prepare this compound Stock dose_response 1. Broad Dose-Response Assay (e.g., 1 nM - 100 µM) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 narrow_range 3. Narrow-Range Dose-Response (around IC50) determine_ic50->narrow_range functional_assays 4. Functional Assays at Optimal Concentrations (e.g., Proliferation, Apoptosis, Cell Cycle) narrow_range->functional_assays downstream_analysis 5. Analyze Downstream Targets (e.g., Western Blot for DHFR pathway) functional_assays->downstream_analysis end End: Optimized Concentration Determined downstream_analysis->end

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting Logic for Lack of Cellular Response

Troubleshooting_No_Response start Problem: No Cellular Response to this compound check_conc Is the concentration high enough? start->check_conc check_duration Is the treatment duration sufficient? check_conc->check_duration Yes increase_conc Solution: Increase Concentration check_conc->increase_conc No check_stability Is the compound stable? check_duration->check_stability Yes increase_duration Solution: Increase Duration check_duration->increase_duration No check_resistance Does the cell line have intrinsic resistance? check_stability->check_resistance Yes verify_stability Solution: Verify Compound Stability (Fresh stock, proper storage) check_stability->verify_stability No test_other_lines Solution: Test on other cell lines or analyze resistance markers check_resistance->test_other_lines Yes

Caption: Troubleshooting guide for lack of response.

References

Troubleshooting Dhfr-IN-10 inconsistent assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent assay results when working with Dhfr-IN-10, a potent inhibitor of Dihydrofolate Reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and cell growth.

Q2: What is the reported IC50 value for this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 4.21 μM against the Mycobacterium tuberculosis DHFR enzyme. It is important to note that IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and the assay format used.

Q3: My IC50 value for this compound is different from the published value. Why?

Discrepancies in IC50 values are a common issue in enzyme inhibition assays and can arise from a multitude of factors. These can range from variations in assay protocols (e.g., enzyme/substrate concentrations, incubation times) to differences in the specific reagents used (e.g., batch-to-batch variability of the inhibitor, enzyme purity). It is also crucial to consider that the published IC50 for this compound is against M. tuberculosis DHFR; its potency against DHFR from other species, including human DHFR, will likely differ. For a systematic approach to identifying the source of this discrepancy, please refer to our troubleshooting guide below.

Q4: What are the best practices for storing and handling this compound?

For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature and centrifuge it briefly to ensure all contents are at the bottom.

Troubleshooting Guide for Inconsistent Assay Results

Inconsistent results in this compound enzyme inhibition assays can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues.

Problem 1: High Variability Between Replicates

High variability between replicate wells is often indicative of issues with assay setup and execution.

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use fresh pipette tips for each addition. When preparing serial dilutions, ensure thorough mixing between each step. Consider preparing a master mix for common reagents to be added to all wells.
Incomplete Mixing After adding reagents, gently mix the contents of the wells by pipetting up and down or by using a plate shaker at a low speed. Avoid introducing bubbles.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with buffer or media to create a humidity barrier.
Precipitation of this compound Visually inspect the wells for any signs of precipitation. This compound, like many small molecules, has limited aqueous solubility. High concentrations of the inhibitor or low percentages of the organic solvent (e.g., DMSO) can lead to precipitation. See the "Inhibitor-Related Issues" section for more details.
Problem 2: Inconsistent IC50 Values Across Experiments

Fluctuations in IC50 values from one experiment to the next often point to variability in reagent preparation or assay conditions.

Potential Cause Recommended Solution
Reagent Instability This compound: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. DHFR Enzyme: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during use. NADPH: NADPH solutions are unstable. Prepare fresh NADPH solution for each experiment. Dihydrofolate (DHF): DHF is light-sensitive and can degrade over time. Protect DHF solutions from light and prepare them fresh.
Variations in Enzyme Activity The activity of the DHFR enzyme can vary between batches or with storage time. It is crucial to run a positive control (enzyme without inhibitor) and a negative control (no enzyme) in every experiment to ensure the enzyme is active and to establish a baseline for inhibition calculations.
Inconsistent Incubation Times Ensure that incubation times for the enzyme with the inhibitor and for the enzymatic reaction are kept consistent across all experiments.
Solvent Concentration Effects The final concentration of the solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity. Maintain a consistent final DMSO concentration across all wells, including controls. It is recommended to keep the final DMSO concentration below 1%. If higher concentrations are necessary, run a solvent control to assess its impact on enzyme activity.
Problem 3: No Inhibition or Very Weak Inhibition Observed

If this compound fails to inhibit the DHFR enzyme as expected, consider the following possibilities.

Potential Cause Recommended Solution
Inactive this compound Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods such as LC-MS or NMR. Consider purchasing a fresh batch from a reputable supplier.
Incorrect Assay Conditions Sub-optimal pH or Temperature: Ensure the assay buffer pH and the reaction temperature are optimal for DHFR activity. Most commercial DHFR assay kits provide an optimized buffer. Inappropriate Substrate Concentration: The apparent IC50 of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of DHF. Often, a concentration close to the Michaelis constant (Km) is recommended for IC50 determination.
Enzyme Source Mismatch This compound's potency is known for M. tuberculosis DHFR. If you are using DHFR from a different species (e.g., human, bovine), its affinity for the inhibitor may be significantly lower. Refer to the comparative IC50 data in the table below.
Degraded Enzyme If the positive control (enzyme activity without inhibitor) is also low, the enzyme may have lost activity. Use a fresh aliquot of the enzyme.

Data Presentation

Table 1: Comparative IC50 Values of Various DHFR Inhibitors

This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of different DHFR inhibitors against Mycobacterium tuberculosis (Mtb) DHFR and human (h) DHFR. This data can help researchers understand the selectivity profile of various compounds and put their own results into context.

InhibitorMtb DHFR IC50 (µM)hDHFR IC50 (µM)Selectivity Index (hDHFR/Mtb DHFR)
This compound 4.21[1]Not ReportedNot Reported
Methotrexate ~0.003~0.001~0.33
Trimethoprim ~1.0~300~300
Compound 15 0.1771.0155.73
Compound 16 0.1111.95517.61
Compound 17 1.3411.998.95
Compound 18 0.8215.3218.68
IND-07 25>163.25>6.53

Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Standard DHFR Activity Assay (Spectrophotometric)

This protocol describes a standard, continuous kinetic assay to measure DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • DHFR Enzyme (e.g., from M. tuberculosis)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare fresh solutions of DHF and NADPH in assay buffer. Protect the DHF solution from light.

    • Dilute the DHFR enzyme to the desired concentration in cold assay buffer. Keep on ice.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or solvent control (for 0% inhibition)

      • DHFR enzyme solution

    • Include the following controls:

      • Positive Control (100% Activity): Enzyme + Solvent (no inhibitor)

      • Negative Control (Background): Buffer + Substrates (no enzyme)

      • Solvent Control: Enzyme + highest concentration of DMSO used in the assay

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution containing DHF and NADPH to each well.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a specified duration (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the negative control (background) from all other rates.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in cellular metabolism and how its inhibition by compounds like this compound disrupts downstream processes.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon One-Carbon Metabolism THF->One_Carbon NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Dhfr_IN_10 This compound Dhfr_IN_10->DHFR Inhibition Purines Purine Synthesis One_Carbon->Purines Thymidylate Thymidylate Synthesis One_Carbon->Thymidylate Amino_Acids Amino Acid Synthesis One_Carbon->Amino_Acids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation Amino_Acids->Cell_Growth DNA_RNA->Cell_Growth

Caption: The DHFR pathway and the inhibitory action of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to troubleshoot inconsistent assay results.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Replicates High Variability in Replicates? Start->Check_Replicates Pipetting Review Pipetting Technique & Calibration Check_Replicates->Pipetting Yes Check_IC50 Inconsistent IC50 Across Experiments? Check_Replicates->Check_IC50 No Mixing Ensure Thorough Mixing in Wells Pipetting->Mixing Edge_Effects Address Plate Edge Effects Mixing->Edge_Effects Edge_Effects->Check_IC50 Reagent_Stability Check Reagent Stability (Inhibitor, Enzyme, Substrates) Check_IC50->Reagent_Stability Yes Check_Inhibition Weak or No Inhibition? Check_IC50->Check_Inhibition No Controls Verify Controls (Positive, Negative, Solvent) Reagent_Stability->Controls Conditions Standardize Assay Conditions (Time, Temp, Solvent %) Controls->Conditions Conditions->Check_Inhibition Inhibitor_Activity Confirm this compound Activity & Purity Check_Inhibition->Inhibitor_Activity Yes Precipitation Check for Inhibitor Precipitation Check_Inhibition->Precipitation No Assay_Setup Optimize Assay Conditions (pH, [Substrate]) Inhibitor_Activity->Assay_Setup Enzyme_Source Confirm Correct Enzyme Source Assay_Setup->Enzyme_Source Enzyme_Source->Precipitation Solubility_Test Perform Solubility Test of this compound Precipitation->Solubility_Test Yes End Consistent Results Precipitation->End No Solubility_Test->End

Caption: A logical workflow for troubleshooting this compound assay issues.

References

Dhfr-IN-10 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhfr-IN-10, a potent inhibitor of dihydrofolate reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not publicly available, general recommendations for similar small molecule DHFR inhibitors, such as methotrexate, should be followed to ensure stability.[1] These recommendations are summarized in the table below.

Q2: How should I reconstitute this compound for experimental use?

A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system, typically less than 0.1% for solvents like DMSO, ethanol, or methanol.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[4] By inhibiting DHFR, this compound depletes the cellular pool of THF, which in turn disrupts DNA synthesis and cell proliferation, ultimately leading to cell death.[3]

Q4: In which research areas can this compound be utilized?

A4: As a DHFR inhibitor, this compound has potential applications in various research fields, including cancer biology, infectious diseases (particularly against Mycobacterium tuberculosis), and studies on cell cycle regulation and nucleotide metabolism.[5][6]

Stability and Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on general guidelines for DHFR inhibitors.[1]

FormStorage TemperatureDurationSpecial Conditions
Powder (Lyophilized) -20°CUp to several yearsStore in a tightly sealed, light-protected container.
In Solvent (Stock Solution) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or No Inhibitory Activity Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions are maintained.
Incorrect Concentration: Errors in dilution or calculation.Verify all calculations and ensure accurate pipetting. Perform a dose-response experiment to confirm the IC50 value.
Solvent Effects: High concentrations of the solvent (e.g., DMSO) may inhibit the enzyme.Prepare a solvent control to test its effect on the assay. Ensure the final solvent concentration is below the recommended limit (e.g., <0.1% DMSO).
Precipitation of Compound in Aqueous Buffer Low Solubility: The compound may have limited solubility in aqueous solutions.Prepare a higher concentration stock in an organic solvent and dilute it further in the assay buffer. If precipitation persists, consider using a different solvent or adding a solubilizing agent, ensuring it does not interfere with the assay.
High Background Signal in Assay Compound Interference: The compound may absorb light at the detection wavelength.Run a control with the compound alone (without the enzyme or substrate) to measure its intrinsic absorbance. Subtract this background from the experimental readings.
Contaminated Reagents: Buffers or other reagents may be contaminated.Use fresh, high-quality reagents and sterile techniques.
Variability Between Experiments Inconsistent Reagent Preparation: Variations in the preparation of buffers, substrates, or enzyme solutions.Prepare large batches of reagents where possible to ensure consistency across multiple experiments. Always prepare fresh dilutions of the inhibitor and other sensitive reagents on the day of the experiment.[1]
Assay Conditions: Fluctuations in temperature or incubation times.Strictly control all assay parameters, including temperature and incubation times. Use a temperature-controlled plate reader or water bath.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available DHFR inhibitor screening kits and provides a general method to assess the inhibitory activity of this compound.[1]

Materials:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock of DHFR Assay Buffer. Dilute to 1X with ultrapure water for use.

    • Reconstitute DHF and NADPH in the assay buffer to the desired stock concentrations. Store aliquots at -20°C or -80°C and protect from light.[1]

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Test Wells: this compound dilution

      • Positive Control: A known DHFR inhibitor (e.g., methotrexate)

      • Negative Control (No Inhibitor): Assay buffer with the same concentration of solvent as the test wells

      • Blank: Assay buffer only

    • Add the DHFR enzyme to all wells except the blank.

    • Add NADPH to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light.[1]

  • Initiate Reaction and Measurement:

    • Add the DHF substrate to all wells to start the reaction.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[1] The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the negative control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is inhibited by this compound.

DHFR_Pathway cluster_folate_metabolism Folate Metabolism cluster_biosynthesis Downstream Biosynthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides One-Carbon Metabolism AminoAcids Amino Acids THF->AminoAcids One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotides->DNA_Synthesis Dhfr_IN_10 This compound Dhfr_IN_10->DHFR Inhibition

Caption: Inhibition of DHFR by this compound disrupts the folate metabolism pathway.

Experimental Workflow for DHFR Inhibition Assay

The diagram below outlines the key steps in the in vitro DHFR inhibition assay.

DHFR_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Substrates, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Inhibitor Dilutions, Controls) reagent_prep->plate_setup enzyme_add Add DHFR Enzyme and NADPH plate_setup->enzyme_add incubation Incubate at RT (10-15 min, protected from light) enzyme_add->incubation reaction_start Initiate Reaction (Add DHF Substrate) incubation->reaction_start measurement Kinetic Measurement (Absorbance at 340 nm) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the inhibitory activity of this compound.

References

Technical Support Center: Overcoming Off-Target Effects of Novel DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with novel Dihydrofolate Reductase (DHFR) inhibitors, exemplified by the hypothetical compound Dhfr-IN-10 . The guidance provided here is designed to help anticipate, identify, and mitigate potential off-target effects during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other DHFR inhibitors?

A1: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] Inhibition of DHFR depletes the cellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][4] this compound, as a competitive DHFR inhibitor, is designed to bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[5]

Q2: What are "off-target" effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a drug or small molecule inhibitor interacts with proteins other than its intended target.[6] These unintended interactions can lead to a variety of issues, including:

  • Cellular toxicity: Inhibition of essential "off-target" proteins can lead to cytotoxicity that is independent of DHFR inhibition.

  • Unpredictable side effects in vivo: Off-target effects are a major cause of adverse drug reactions in clinical trials.

It is critical to identify and mitigate off-target effects early in the drug discovery process to ensure data reliability and the development of safe and effective therapeutics.

Q3: What is the recommended starting concentration for this compound in cellular assays, and how can I avoid off-target effects related to concentration?

A3: As a general guideline, it is advisable to use the lowest concentration of an inhibitor that elicits the desired biological effect to minimize the risk of off-target activity.[6] For initial experiments with this compound, we recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for DHFR inhibition in your specific cell line. A starting point for cellular assays could be in the range of 10-100 times the biochemical IC50. Concentrations exceeding 10 µM should be approached with caution, as they are more likely to induce off-target effects.[6]

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Phenotypic Readouts

You observe a cellular phenotype (e.g., cell death, cell cycle arrest) that is inconsistent with known effects of DHFR inhibition or varies between experiments.

Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that this compound is binding to DHFR in your cellular model.

    • Recommended Experiment: Cellular Thermal Shift Assay (CETSA). This technique assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound should increase the melting temperature of DHFR.[7][8]

  • Employ a Structurally Unrelated DHFR Inhibitor: Use a well-characterized DHFR inhibitor with a different chemical scaffold (e.g., Methotrexate) as a positive control.[6] If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.

  • Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit DHFR but will help to identify off-target effects related to the chemical scaffold.[6]

  • Genetic Knockdown/Knockout of DHFR: Use siRNA or CRISPR-Cas9 to reduce or eliminate DHFR expression.[9] If the phenotype observed with this compound is not replicated in the DHFR knockdown/knockout cells, it suggests an off-target mechanism.

Logical Workflow for Troubleshooting Inconsistent Phenotypes

G A Inconsistent Phenotype Observed B Validate On-Target Engagement (CETSA) A->B C Target Engaged? B->C D Use Structurally Unrelated DHFRi (e.g., MTX) C->D Yes L Optimize this compound Concentration/Incubation Time C->L No E Phenotype Recapitulated? D->E F Use Inactive Analog (Negative Control) E->F Yes K Phenotype is Likely Off-Target E->K No G Phenotype Still Observed? F->G H Genetic Knockdown of DHFR (siRNA/CRISPR) G->H No G->K Yes I Phenotype Replicated? H->I J Phenotype is Likely On-Target I->J Yes I->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: High Cellular Toxicity at Low Concentrations

You observe significant cytotoxicity at concentrations of this compound that are close to its biochemical IC50 for DHFR, potentially indicating off-target toxicity.

Possible Cause: this compound may be inhibiting other essential cellular proteins, such as kinases.

Troubleshooting Steps:

  • Broad-Spectrum Off-Target Profiling: Screen this compound against a panel of common off-target proteins.

    • Recommended Experiment: Kinome Scan. A kinome scan will assess the binding affinity of this compound against a large panel of protein kinases, which are common off-targets for small molecule inhibitors.[4]

  • Compare with Known DHFR Inhibitors: Assess the cytotoxicity of well-characterized DHFR inhibitors (e.g., Methotrexate, Pemetrexed) in the same cell line to establish a baseline for on-target toxicity.

  • Rescue Experiment: Attempt to rescue the cytotoxic phenotype by supplementing the cell culture medium with downstream metabolites of the folate pathway, such as thymidine and hypoxanthine. If the toxicity is solely due to DHFR inhibition, this supplementation should rescue the cells.

Illustrative Kinome Scan Data for this compound

Kinase TargetBinding Affinity (Kd, nM)Interpretation
DHFR (On-Target) 15 Potent on-target binding
Kinase A50Potential off-target, further investigation needed
Kinase B250Moderate off-target binding
Kinase C>10,000No significant binding
Kinase D8,000No significant binding

This is illustrative data and does not represent actual experimental results.

Signaling Pathway Implicated by Hypothetical Off-Target Kinase A

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Dhfr_IN_10 This compound DHFR DHFR Dhfr_IN_10->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DNA_Synth DNA Synthesis THF->DNA_Synth Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synth->Cell_Cycle_Arrest Inhibition leads to Kinase_A Kinase A Substrate Substrate Kinase_A->Substrate Phosphorylates Apoptosis Apoptosis Substrate->Apoptosis Suppresses Dhfr_IN_10_off This compound Dhfr_IN_10_off->Kinase_A Inhibits

Caption: On-target vs. potential off-target signaling pathways for this compound.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm the binding of this compound to DHFR in intact cells.[7][8]

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR at each temperature using Western blotting or ELISA with a specific anti-DHFR antibody.

  • Data Analysis: Plot the amount of soluble DHFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow for CETSA

G A Treat cells with This compound or Vehicle B Harvest and resuspend cells A->B C Heat aliquots to a range of temperatures B->C D Lyse cells (Freeze-Thaw) C->D E Centrifuge to separate soluble and precipitated proteins D->E F Analyze soluble DHFR (Western Blot/ELISA) E->F G Plot melting curve and compare shifts F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biochemical DHFR Activity Assay

Objective: To determine the IC50 of this compound for purified DHFR enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing purified recombinant DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding DHF.

  • Monitor Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[10]

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Summary of DHFR Inhibitor Characteristics (Illustrative)

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Primary Off-Target (Kinase)Off-Target Kd (nM)
This compound 15 150 Kinase A 50
Methotrexate0.110Multiple, low affinity>1000
Pemetrexed1.370Multiple, low affinity>1000

This is illustrative data and does not represent actual experimental results.

References

Technical Support Center: Dhfr-IN-10 and Other DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Common Issues with DHFR Inhibitor Experiments

This guide addresses frequent challenges encountered during in vitro and in vivo experiments with DHFR inhibitors.

Problem Potential Cause Suggested Solution
Inconsistent IC50 values for Dhfr-IN-10 in cell-free assays. 1. Degradation of the inhibitor. 2. Instability of DHFR enzyme. 3. Fluctuations in NADPH concentration. NADPH is a crucial cofactor that stabilizes DHFR.[1][2]4. Variability in dihydrofolate (DHF) substrate quality. 1. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.2. Ensure proper storage and handling of the DHFR enzyme. Keep on ice during use.[3]3. Maintain a consistent and sufficient concentration of NADPH in the assay buffer. [4]4. Use high-quality, freshly prepared DHF substrate. Protect from light.[3]
This compound shows reduced efficacy in cell-based assays over time. 1. Cellular metabolism and degradation of the inhibitor. 2. Increased oxidative stress in cell culture leading to DHFR protein degradation. High cellular stress can increase reactive oxygen species (ROS), which may lead to the degradation of DHFR via autophagy and proteasome pathways.[5][6]3. Upregulation of DHFR expression by the cells in response to inhibition. 1. Perform time-course experiments to determine the inhibitor's half-life in your specific cell line. 2. Consider co-treatment with an antioxidant if oxidative stress is suspected. Monitor ROS levels in your cells.3. Analyze DHFR protein levels by Western blot at different time points after treatment.
High variability in in vivo efficacy of this compound. 1. Rapid metabolic clearance of the inhibitor. 2. Poor bioavailability. 3. Instability of the compound in circulation. 1. Conduct pharmacokinetic (PK) studies to determine the compound's half-life, distribution, and metabolism. 2. Evaluate different formulation and delivery strategies. 3. Assess the stability of this compound in plasma ex vivo.

Frequently Asked Questions (FAQs)

???+ question "What are the likely degradation pathways for a DHFR inhibitor like this compound?"

???+ question "How can I prevent the degradation of my DHFR inhibitor during experiments?"

???+ question "My cells seem to be developing resistance to this compound. What could be the mechanism?"

???+ question "What factors influence the stability of the DHFR protein itself, and how might this affect my results?"

Experimental Protocols & Data Management

Protocol 1: Cell-Free DHFR Enzymatic Assay

This protocol is adapted from standard methods to assess the inhibitory activity of compounds like this compound by monitoring NADPH oxidation.[4]

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.5, 0.5M KCl)[4]

  • NADPH

  • Dihydrofolate (DHF)

  • This compound (or other inhibitor)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute NADPH and DHF in the assay buffer to create stock solutions. Protect the DHF solution from light.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • This compound solution at various concentrations (or vehicle control)

    • DHFR enzyme solution

  • Initiate Reaction:

    • Add the DHF and NADPH solutions to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of decrease corresponds to the rate of NADPH oxidation and thus DHFR activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Data Presentation: this compound Stability Log

Use the following table to systematically record stability data for this compound under various experimental conditions.

Condition Solvent Concentration Storage Temp (°C) Duration Activity (% Remaining) Notes
Cell-Free Assay Buffer Tris-HCl, pH 7.510 µM252 hours
Cell Culture Medium DMEM + 10% FBS1 µM3724 hours
Mouse Plasma -5 µM374 hours
Aqueous Solution PBS, pH 7.4100 µM47 days

Visualizing Pathways and Workflows

DHFR Oxidative Degradation Pathway

Reactive Oxygen Species (ROS) can lead to the degradation of DHFR through sulfonation of a key cysteine residue, targeting the protein for removal by autophagy and the proteasome.

DHFR_Degradation cluster_pathways Degradation Pathways ROS Increased ROS (Oxidative Stress) DHFR_Active Active DHFR ROS->DHFR_Active induces DHFR_Sulfonated Sulfonated DHFR (on Cys7) DHFR_Active->DHFR_Sulfonated oxidation Degradation Degradation DHFR_Sulfonated->Degradation targeted for Autophagy Autophagy Degradation->Autophagy Proteasome Proteasome Degradation->Proteasome

Caption: Oxidative stress-induced degradation of DHFR.

Experimental Workflow for Testing Inhibitor Stability

A logical workflow is essential for systematically evaluating the stability of a new DHFR inhibitor.

Inhibitor_Stability_Workflow start Start: Prepare this compound Stock incubate Incubate under Test Condition (e.g., cell media, plasma) start->incubate aliquot Take Aliquots at Time Points (T0, T1, T2...) incubate->aliquot assay Measure Remaining Inhibitor Activity (DHFR Cell-Free Assay) aliquot->assay analyze Analyze Data: Calculate Degradation Rate / Half-life assay->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for assessing DHFR inhibitor stability.

References

Technical Support Center: Refining Purification Methods for DHFR Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthesis of Dihydrofolate Reductase (DHFR) inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of small molecule DHFR inhibitors.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low Yield After Crystallization The compound may be too soluble in the chosen solvent system.[1]- Optimize Solvent System: If a single solvent was used, consider introducing an anti-solvent to decrease solubility and induce precipitation. If a mixed solvent system was used, adjust the ratio to favor the anti-solvent. - Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound to ensure the solution is supersaturated upon cooling. - Evaporate Solvent: If the mother liquor contains a significant amount of the product, concentrate the solution by evaporation and attempt a second crystallization.[1]
Oily Residue Instead of Crystals The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.[1]- Change Solvent: Select a solvent with a lower boiling point. - Charcoal Treatment: If impurities are suspected, treat the hot solution with activated charcoal to adsorb them before filtration and crystallization.[1] - Attempt Trituration: If an oil persists, try adding a small amount of a non-polar solvent and scratching the flask to induce solidification.
No Crystal Formation Upon Cooling The solution may not be sufficiently supersaturated, or nucleation is inhibited.[1]- Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. - Seed Crystals: Add a small crystal of the pure compound to the solution to act as a nucleation site.[1] - Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound. - Cool to Lower Temperatures: Use an ice bath or refrigerator to further decrease the solubility.
Poor Purity After Column Chromatography Inadequate separation of the target compound from impurities.- Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides better separation. - Adjust the Stationary Phase: If using normal phase silica, consider reverse-phase chromatography if the compound and impurities have different polarities. - Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent to improve the separation of compounds with similar retention factors.
Compound Insoluble in Common Solvents The compound may have very high lattice energy or be highly non-polar or polar.- Test a Wider Range of Solvents: Use small amounts of the crude product to test solubility in a broad spectrum of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water, DMSO). - Use a Co-solvent System: A mixture of solvents can often dissolve compounds that are insoluble in a single solvent.
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis.- Charcoal Treatment: Add a small amount of activated charcoal to the solution of the crude product, heat, and then filter to remove the colored impurities.[1] - Recrystallization: Multiple recrystallizations may be necessary to remove persistent colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel small molecule DHFR inhibitor?

A1: A common and effective approach is to first use flash column chromatography on silica gel to remove the bulk of the impurities. The fractions containing the desired product can then be combined, the solvent evaporated, and the resulting solid further purified by recrystallization to obtain a highly pure crystalline product.

Q2: How can I identify the impurities in my sample?

A2: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the chemical structures of impurities. Comparing the spectra of your purified product with those of the crude material can help elucidate the nature of the contaminants.

Q3: My compound appears pure by TLC, but the yield is very low. What could be the issue?

A3: A low yield with a clean TLC profile could indicate that a significant portion of your product is being lost during workup or purification steps. This can happen if the compound has some solubility in the aqueous layer during extraction or if it remains in the mother liquor after crystallization.[1] Consider re-extracting the aqueous layers or concentrating the mother liquor to recover more product.

Q4: Can I use precipitation as a primary purification method?

A4: While precipitation by adding an anti-solvent can be a quick method for isolating a solid, it is generally less selective than crystallization and may trap impurities within the solid. It is often better used as an initial isolation step, followed by a more refined purification technique like crystallization or chromatography.

Q5: How do I choose the right solvent system for recrystallization?

A5: An ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. A good practice is to test the solubility of a small amount of your crude product in various solvents to find one that meets these criteria. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Data Presentation

Table 1: Example Purification Summary for a DHFR Inhibitor

Purification StepStarting Mass (mg)Recovered Mass (mg)Yield (%)Purity (by HPLC, %)Notes
Crude Product1000--75Brown solid
Column Chromatography95065068.495Off-white solid
Recrystallization62051082.3>99White crystalline solid
Overall 1000 510 51.0 >99

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

  • Column Packing: Wet-pack a glass column with silica gel using the initial, non-polar eluent.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product chromatography Column Chromatography start->chromatography Initial Purification crystallization Recrystallization chromatography->crystallization Further Purification analysis Purity & Identity Confirmation (HPLC, NMR, MS) crystallization->analysis pure_product Pure DHFR Inhibitor analysis->pure_product >99% Purity

Caption: A typical experimental workflow for the purification of a synthesized DHFR inhibitor.

troubleshooting_flowchart action action start Low Purity after Initial Purification q1 Are impurities more or less polar? start->q1 action1a Increase polarity of wash solvent during workup. q1->action1a More Polar action1b Use a less polar eluent in chromatography. q1->action1b Less Polar action1c Consider reverse-phase chromatography or recrystallization. q1->action1c Similar Polarity

Caption: A decision-making flowchart for troubleshooting common purity issues.

References

Addressing cytotoxicity of Dhfr-IN-10 in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Dhfr-IN-10 in non-target cells during experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered when observing cytotoxicity with this compound in non-target cell lines.

Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines

Possible Cause Recommended Solution
Off-target kinase activity: this compound may inhibit other kinases crucial for cell survival, a common characteristic of kinase inhibitors.[1][2][3]1. Perform a kinome scan: Profile the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[4] 2. Dose-response analysis: Determine the IC50 value of this compound in your non-target cells and use the lowest effective concentration for your target cells. 3. Use a more selective inhibitor: If significant off-target effects are identified, consider using a more selective DHFR inhibitor as a control.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.1. Run a solvent control: Treat non-target cells with the same concentration of the solvent alone to assess its toxicity. 2. Optimize solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).
Incorrect compound concentration: Errors in dilution or calculation may lead to a higher than intended concentration of this compound.1. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. 2. Confirm stock solution concentration: If possible, verify the concentration of your this compound stock solution using an analytical method like HPLC.
Cell line sensitivity: The non-target cell line may be particularly sensitive to DHFR inhibition or off-target effects.1. Test multiple non-target cell lines: Use a panel of different non-target cell lines to determine if the observed cytotoxicity is cell-line specific. 2. Consult literature for cell line characteristics: Research the specific sensitivities of your chosen non-target cell line.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause Recommended Solution
Variability in cell health and density: Differences in cell confluency, passage number, or overall health can affect their response to treatment.1. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.[5] 2. Monitor cell viability before treatment: Ensure cells are healthy and in the logarithmic growth phase before adding this compound.
Inconsistent incubation times: The duration of exposure to this compound can significantly impact cytotoxicity.1. Standardize incubation time: Use a consistent and clearly defined incubation period for all experiments.
Reagent variability: Differences between batches of reagents (e.g., cell culture media, serum, this compound) can lead to inconsistent results.1. Use the same batch of reagents: For a set of related experiments, use reagents from the same lot number. 2. Perform quality control on new batches: Test new batches of critical reagents to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is an inhibitor of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6][7][8][9] By inhibiting DHFR, the compound depletes the cellular pool of tetrahydrofolate, leading to a halt in DNA synthesis and cell proliferation.[6][10] This is the intended mechanism against target cancer cells. However, since DHFR is also essential for the proliferation of healthy, non-target cells, this on-target effect can lead to cytotoxicity in these cells as well.[11][12]

Q2: How can I differentiate between on-target and off-target cytotoxicity of this compound?

A2: Differentiating between on-target and off-target effects is a critical step in characterizing a novel inhibitor. Here's a suggested workflow:

A Observe Cytotoxicity in Non-Target Cells B Perform Rescue Experiment: Supplement with Folinic Acid A->B C Cytotoxicity Mitigated B->C Yes D Cytotoxicity Persists B->D No E Likely On-Target Effect (DHFR Inhibition) C->E F Likely Off-Target Effect D->F G Perform Kinome Scan/ Off-Target Profiling F->G H Identify Off-Target Hits G->H

Figure 1. Workflow to differentiate on-target vs. off-target cytotoxicity.

Q3: What are some common methods to measure cytotoxicity?

A3: Several assays can be used to quantify cytotoxicity. The choice of assay depends on the specific research question and the expected mechanism of cell death.

Assay Type Principle Examples
Metabolic Activity Assays Measure the metabolic activity of viable cells, which is often proportional to the number of living cells.MTT, MTS, WST-1, XTT[13]
Membrane Integrity Assays Detect the release of intracellular components from cells with compromised membranes.LDH Release Assay[13][14]
Dye Exclusion/Inclusion Assays Dyes that can only enter cells with damaged membranes are used to stain dead cells.Trypan Blue, Propidium Iodide (PI), CellTox Green[13][14]
Apoptosis Assays Detect specific markers of programmed cell death.Caspase Activity Assays, Annexin V Staining

Q4: How can I reduce the off-target cytotoxicity of this compound?

A4: Reducing off-target effects often involves medicinal chemistry approaches to improve the selectivity of the compound.[1] In a research setting, you can:

  • Use the lowest effective concentration: This minimizes the engagement of lower-affinity off-targets.

  • Employ combination therapies: Combining a lower dose of this compound with another agent that has a different mechanism of action might achieve the desired efficacy with reduced toxicity.

  • Consider structural analogs: If available, testing structural analogs of this compound may identify a compound with a better selectivity profile.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[13]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include vehicle control (medium with the same concentration of solvent) and no-treatment control wells.[5]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I

Figure 2. Workflow for the MTT cell viability assay.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.[14]

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Signaling Pathway

DHFR and Nucleotide Synthesis

This compound inhibits DHFR, which is a key enzyme in the folate metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are required for DNA replication and cell division.

cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP Purines Purine Synthesis THF->Purines DHFR->THF NADPH dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA Inhibitor This compound Inhibitor->DHFR

Figure 3. The role of DHFR in nucleotide synthesis and its inhibition by this compound.

References

Validation & Comparative

A Researcher's Guide to Evaluating Novel Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic agents is paramount. This guide provides a framework for comparing the efficacy of new dihydrofolate reductase (DHFR) inhibitors, using established drugs—methotrexate, trimethoprim, and pyrimethamine—as benchmarks. While specific data for "Dhfr-IN-10" is not publicly available, this guide outlines the necessary experimental data and protocols to assess its potential.

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1][2] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for various therapeutic areas.[3][4] DHFR inhibitors are a cornerstone in the treatment of cancer (methotrexate), bacterial infections (trimethoprim), and parasitic diseases like malaria (pyrimethamine).[5][6]

Key Efficacy Parameters for DHFR Inhibitors

The efficacy of a DHFR inhibitor is determined by several key quantitative measures. When evaluating a new compound like this compound, comparison of these parameters against known inhibitors is critical.

ParameterDescriptionMethotrexate (Human DHFR)Trimethoprim (Bacterial DHFR)Pyrimethamine (Plasmodial DHFR)This compound
IC50 The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzymatic activity of DHFR by 50%. A lower IC50 value signifies higher potency.~0.08 µM[7]Varies by bacterial species~1.57 nM (T. gondii)[5]Data Not Available
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.~4.7 nM (hDHFR)[5]Varies by bacterial species~470 nM (hDHFR)[5]Data Not Available
Selectivity The ratio of IC50 or Ki values for the target organism's DHFR versus the human DHFR. High selectivity is crucial for minimizing off-target effects and toxicity in human patients.N/A (Targets human DHFR)High for bacterial DHFR~196-fold for T. gondii DHFR over hDHFR[5]Data Not Available
In vivo Efficacy The effectiveness of the inhibitor in a living organism, often assessed through metrics like tumor growth inhibition in animal models or reduction of bacterial/parasitic load.Varies by cancer type and dosageEffective in treating various bacterial infections[7]Effective against susceptible malaria strainsData Not Available

Experimental Protocols for Efficacy Assessment

Standardized experimental protocols are essential for generating comparable data. Below are methodologies for key experiments used to evaluate DHFR inhibitors.

DHFR Enzyme Inhibition Assay (IC50 Determination)

This in vitro assay measures the direct inhibitory effect of a compound on the DHFR enzyme.

Principle: The assay quantifies the rate of NADPH consumption during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This is typically measured by the decrease in absorbance at 340 nm.

Protocol:

  • Reagents: Recombinant DHFR enzyme (human, bacterial, or parasitic), NADPH, DHF, assay buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.

    • Varying concentrations of the test inhibitor (e.g., this compound) and a control inhibitor (e.g., methotrexate) are added to the reaction mixture.

    • The reaction is initiated by the addition of the substrate, DHF.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated for each inhibitor concentration.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHFR_Inhibition_Assay cluster_workflow DHFR Enzyme Inhibition Assay Workflow Prepare Reagents Prepare Reagents Mix Enzyme, NADPH, Inhibitor Mix Enzyme, NADPH, Inhibitor Prepare Reagents->Mix Enzyme, NADPH, Inhibitor Assay Buffer Initiate with DHF Initiate with DHF Mix Enzyme, NADPH, Inhibitor->Initiate with DHF Start Reaction Measure Absorbance at 340nm Measure Absorbance at 340nm Initiate with DHF->Measure Absorbance at 340nm Monitor NADPH Consumption Calculate IC50 Calculate IC50 Measure Absorbance at 340nm->Calculate IC50 Data Analysis

DHFR Enzyme Inhibition Assay Workflow.
In Vivo Efficacy Studies

These studies assess the therapeutic effect of the inhibitor in a living organism. The specific model depends on the intended therapeutic application.

  • For Anticancer Agents (e.g., Methotrexate):

    • Model: Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.

    • Protocol: Once tumors are established, mice are treated with the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., methotrexate). Tumor volume is measured regularly.

    • Endpoint: Tumor growth inhibition.

  • For Antibacterial Agents (e.g., Trimethoprim):

    • Model: Murine infection models, where mice are infected with a specific bacterial strain.

    • Protocol: Following infection, mice are treated with the test compound, a vehicle control, and a positive control (e.g., trimethoprim).

    • Endpoint: Bacterial load in relevant tissues (e.g., spleen, liver) or survival rate.

  • For Antiparasitic Agents (e.g., Pyrimethamine):

    • Model: Mouse models of parasitic infection (e.g., Plasmodium berghei for malaria).

    • Protocol: After infection, mice are treated with the test compound, a vehicle control, and a positive control (e.g., pyrimethamine).

    • Endpoint: Parasitemia (percentage of infected red blood cells) or survival rate.

Signaling Pathway and Mechanism of Action

DHFR inhibitors act by blocking the folate metabolic pathway, which is critical for the synthesis of DNA, RNA, and proteins.

Folate_Pathway_Inhibition Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) DHFR Enzyme DHFR Enzyme Dihydrofolate (DHF)->DHFR Enzyme Tetrahydrofolate (THF) Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis DHFR Enzyme->Tetrahydrofolate (THF) NADPH -> NADP+ DHFR Inhibitors DHFR Inhibitors DHFR Inhibitors->DHFR Enzyme Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Nucleotide Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Mechanism of DHFR Inhibition.

Conclusion

The development of novel DHFR inhibitors holds significant promise for advancing the treatment of cancer and infectious diseases. A systematic and comparative approach to evaluating new compounds is essential for identifying candidates with superior efficacy and safety profiles. While data on this compound is not currently available, the framework presented here provides a comprehensive guide for its future evaluation and for the broader field of DHFR inhibitor research. The objective comparison of new entities against established benchmarks like methotrexate, trimethoprim, and pyrimethamine will be instrumental in driving therapeutic innovation.

References

A Head-to-Head Comparison: Dhfr-IN-10 and Methotrexate as Inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a novel inhibitor, Dhfr-IN-10, and the well-established drug, methotrexate, in their activity against dihydrofolate reductase (DHFR) of Mycobacterium tuberculosis (Mtb), a critical enzyme for the bacterium's survival and a key target in the development of new anti-tuberculosis therapies.

This guide synthesizes available experimental data to offer an objective overview of the two compounds, focusing on their inhibitory potency. The information presented is intended to inform further research and development efforts in the fight against tuberculosis.

Performance Against M. tuberculosis DHFR: A Quantitative Look

The inhibitory activities of this compound and methotrexate against M. tuberculosis DHFR are summarized below. It is important to note that the IC50 values were determined under different experimental conditions, which can influence the results. For a direct and definitive comparison, these compounds should be evaluated in parallel under identical assay conditions.

CompoundTargetParameterValueReference
This compound M. tuberculosis DHFRIC504.21 µM[1]
Methotrexate M. tuberculosis DHFRIC50237 nM[2]
Methotrexate M. tuberculosis DHFRIC505.1 nM[2]
Methotrexate M. tuberculosis DHFRK_i< 10 nM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. K_i (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

The Target: Dihydrofolate Reductase in M. tuberculosis

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway.[3][4] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of Mtb DHFR disrupts these vital metabolic processes, leading to the cessation of bacterial growth and, ultimately, cell death.[5] This makes DHFR an attractive target for the development of novel anti-tuberculosis drugs.

dot

DHFR_Pathway DHFR Inhibition in M. tuberculosis Folate Pathway cluster_inhibitors Inhibitors DHF Dihydrofolate (DHF) Mtb_DHFR M. tuberculosis DHFR DHF->Mtb_DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids Mtb_DHFR->THF Catalyzes reduction Dhfr_IN_10 This compound Dhfr_IN_10->Mtb_DHFR Inhibits Methotrexate Methotrexate Methotrexate->Mtb_DHFR Inhibits

References

Navigating DHFR Inhibitor Selectivity: A Comparative Analysis of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of a novel Dihydrofolate Reductase (DHFR) inhibitor, here termed Dhfr-IN-10, against established alternatives. We present supporting experimental data and detailed protocols to aid in the critical evaluation of this compound's cross-reactivity with human DHFR, a crucial factor in its therapeutic potential.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins.[1][2] Its inhibition can halt cell proliferation, making it a key target for antimicrobial and anticancer therapies.[2][3][4] A significant challenge in developing DHFR inhibitors is achieving high selectivity for the target organism's enzyme over the human counterpart to minimize toxicity.[1][5] This guide focuses on the comparative cross-reactivity of this compound with human DHFR.

Performance Comparison of DHFR Inhibitors

The efficacy and safety of a DHFR inhibitor are largely determined by its inhibitory concentration (IC50) against the target and host enzymes. The selectivity ratio, calculated as the ratio of the IC50 for human DHFR to that of the target DHFR, is a key indicator of its therapeutic window. A higher ratio signifies greater selectivity and a potentially better safety profile.

This section compares the in vitro activity of this compound against a representative bacterial DHFR (Staphylococcus aureus) and human DHFR, alongside two well-characterized inhibitors: Trimethoprim, a selective antibacterial, and Methotrexate, a potent but non-selective anticancer agent.[1][5]

CompoundTarget DHFR IC50 (nM)Human DHFR IC50 (nM)Selectivity Ratio (Human/Target)
This compound (Hypothetical Data) 15 1500 100
Trimethoprim5200,00040,000
Methotrexate0.020.073.5

Table 1: Comparative in vitro inhibitory activity of this compound and other DHFR inhibitors. The hypothetical data for this compound is presented for illustrative purposes.

Signaling Pathway and Experimental Workflow

The development of selective DHFR inhibitors requires a systematic approach to assess their activity and specificity. The following diagrams illustrate the central role of DHFR in the folate pathway and a typical experimental workflow for evaluating inhibitor cross-reactivity.

DHFR_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purines->DNA Amino_Acids->DNA

Figure 1: The role of DHFR in cellular metabolism.

Experimental_Workflow DHFR Inhibitor Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (this compound, Controls) Incubation Incubate Enzyme with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Target and Human DHFR Enzymes Enzyme_Prep->Incubation Reagent_Prep Prepare Assay Buffer, NADPH, and DHF Reaction_Start Initiate Reaction with DHF and NADPH Reagent_Prep->Reaction_Start Incubation->Reaction_Start Measurement Monitor Absorbance Decrease at 340 nm Reaction_Start->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Selectivity_Ratio Determine Selectivity Ratio IC50_Calc->Selectivity_Ratio

Figure 2: Workflow for assessing DHFR inhibitor cross-reactivity.

Experimental Protocols

A detailed and reproducible experimental protocol is essential for the accurate assessment of inhibitor performance. The following outlines a standard spectrophotometric assay for determining the IC50 of DHFR inhibitors.

Objective:

To determine the 50% inhibitory concentration (IC50) of this compound against target and human DHFR enzymes.

Materials:
  • Purified recombinant target DHFR and human DHFR

  • This compound and control inhibitors (Trimethoprim, Methotrexate)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • Dihydrofolate (DHF)

  • NADPH

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:
  • Reagent Preparation:

    • Prepare a 10x stock solution of the DHFR Assay Buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DHF in the assay buffer containing 1% (v/v) 2-mercaptoethanol to prevent oxidation.

    • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add a fixed amount of either target DHFR or human DHFR to each well.

    • Add varying concentrations of the inhibitor (this compound or controls) to the wells. Include a no-inhibitor control.

    • Incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The preliminary (hypothetical) data suggests that this compound exhibits a favorable selectivity profile, being significantly more potent against the target bacterial DHFR than human DHFR. While not as selective as Trimethoprim, it demonstrates a marked improvement over the non-selective inhibitor Methotrexate. This positions this compound as a promising candidate for further investigation. The provided experimental protocol offers a robust framework for validating these findings and conducting further comparative studies. Future research should focus on in vivo efficacy and toxicity studies to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Structural Analysis of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on "Dhfr-IN-10": An extensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound". Consequently, this guide provides a comparative analysis of well-characterized and widely studied inhibitors of Dihydrofolate Reductase (DHFR), offering a framework for evaluating the binding and performance of novel inhibitors against established benchmarks.

Introduction to DHFR and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth.[2][3] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which has established it as a key target for therapeutic intervention in cancer and infectious diseases.[1][3] DHFR inhibitors are broadly classified and include well-known drugs like methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent).[1]

This guide provides a comparative overview of the structural and functional aspects of prominent DHFR inhibitors, detailing their binding interactions and the experimental protocols used for their characterization.

Comparative Performance of DHFR Inhibitors

The efficacy of DHFR inhibitors is determined by their binding affinity to the enzyme, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes these parameters for a selection of well-studied DHFR inhibitors.

InhibitorTarget Organism/Cell LineKi (nM)IC50 (nM)Reference(s)
MethotrexateHuman~0.02-0.13.4 (in some cancer cell lines)[4]
TrimethoprimEscherichia coli~1.15[5]
PyrimethaminePlasmodium falciparum~0.5-2.0-
PemetrexedHuman1.37.2 (in CCRF-CEM cells)[1]
RaltitrexedHuman1.28.3 (in L1210 cells)[1]

Structural Analysis of Inhibitor Binding

The binding of inhibitors to DHFR is a complex interplay of hydrogen bonds, hydrophobic interactions, and electrostatic forces within the enzyme's active site.

Methotrexate , a folate analog, is a potent competitive inhibitor of DHFR.[1] Its structure allows it to bind to the active site with an affinity approximately 1000-fold greater than the natural substrate, DHF. Key interactions involve hydrogen bonding with conserved residues such as Glu30 and Thr113 in human DHFR. The pteridine ring of methotrexate mimics that of dihydrofolate, while its glutamate moiety extends into a channel, forming additional interactions.

Trimethoprim exhibits a high degree of selectivity for bacterial DHFR over the human enzyme.[5] This selectivity is attributed to differences in the amino acid residues lining the active site. In E. coli DHFR, trimethoprim forms crucial hydrogen bonds with Asp27. The benzyl group of trimethoprim occupies a hydrophobic pocket, further stabilizing the complex.

Experimental Protocols

The characterization of DHFR inhibitors relies on a variety of biochemical and biophysical assays.

DHFR Inhibition Assay (Spectrophotometric)

This is a common method to determine the IC50 value of an inhibitor.

  • Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

  • Reagents:

    • Purified DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test inhibitor compound

  • Procedure: a. A reaction mixture containing DHFR, NADPH, and the inhibitor at various concentrations is prepared in a 96-well plate or cuvette. b. The reaction is initiated by the addition of DHF. c. The change in absorbance at 340 nm is measured over time using a spectrophotometer. d. The rate of reaction is calculated for each inhibitor concentration. e. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of inhibitor binding.

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (DHFR).

  • Procedure: a. A solution of the inhibitor is titrated into a solution containing the DHFR enzyme in the sample cell of the calorimeter. b. The heat change upon each injection is measured. c. The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. d. The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor-enzyme complex, revealing the precise binding mode and key molecular interactions.

  • Principle: A crystallized form of the DHFR-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the three-dimensional atomic structure.

  • Procedure: a. The DHFR protein is co-crystallized with the inhibitor of interest. b. The crystals are mounted and exposed to a synchrotron X-ray source. c. Diffraction data are collected and processed. d. The electron density map is calculated, and a model of the protein-inhibitor complex is built and refined.

Visualizations

DHFR_Inhibition_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (DHFR Activity Assay) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50_Determination IC50 Determination (Dose-Response) Hit_Compounds->IC50_Determination Binding_Affinity Binding Affinity (ITC, SPR) IC50_Determination->Binding_Affinity Structural_Analysis Structural Analysis (X-ray, NMR) Binding_Affinity->Structural_Analysis SAR_Studies Structure-Activity Relationship (SAR) Structural_Analysis->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound DHFR_Pathway cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR_enzyme->THF Product DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR_enzyme Binds to Active Site

References

In Vivo Validation of Novel DHFR Inhibitors for Antitubercular Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of a novel dihydrofolate reductase (DHFR) inhibitor, represented here by the potent experimental drug WR99210, against the established second-line antitubercular agent, para-aminosalicylic acid (PAS). Both compounds target the essential folate biosynthesis pathway in Mycobacterium tuberculosis (Mtb), but represent different generations of drug development. This document summarizes their performance based on available experimental data, details the methodologies for their in vivo evaluation, and visualizes the underlying biological pathway and experimental workflows.

Performance Comparison of DHFR Inhibitors

The following tables summarize the in vitro and in vivo efficacy of WR99210 and PAS against Mycobacterium tuberculosis. While direct head-to-head in vivo studies are limited, this compilation of data from various sources provides a basis for comparison.

Table 1: In Vitro Activity against M. tuberculosis

CompoundTargetMIC (μM)IC50 (nM) against Mtb DHFRNotes
WR99210Dihydrofolate Reductase (DHFR)1.6 - 6Not explicitly stated, but potentA diaminotriazine that is also active against live bacilli.[1][2]
Para-aminosalicylic acid (PAS)Dihydropteroate Synthase (DHPS) / Dihydrofolate Reductase (DHFR)~0.4Indirect inhibitor; its metabolite inhibits DHFRA prodrug that is incorporated into the folate pathway.[3]

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

CompoundMouse ModelAdministrationDosing RegimenEfficacy (Bacterial Load Reduction)
WR99210M. avium infected miceNot specifiedNot specifiedEffective against other mycobacteria in animal models.[2]
Isoniazid (as a comparator)BALB/c miceOral gavage25 mg/kg, 5 days/week~2 log10 CFU reduction in lungs after 2 weeks.[4]
Salicyl-AMS (novel inhibitor of another pathway)BALB/c miceIntraperitoneal16.7 mg/kg, daily for 4 weeks1.10 log10 CFU reduction in lungs after 2 weeks.[5]
Para-aminosalicylic acid (PAS)Not specifiedNot specifiedNot specifiedIn vitro, a >2-log reduction in growth was observed.[6]

Note: Specific in vivo CFU reduction data for WR99210 and PAS in an Mtb mouse model was not available in the provided search results. Data for other compounds and related mycobacteria are included for context.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the targeted biological pathway and a generalized experimental workflow.

folate_pathway cluster_folate Folate Biosynthesis Pathway in M. tuberculosis GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR WR99210 WR99210 (Dhfr-IN-10 representative) Purines Purines, Thymidine, Methionine THF->Purines PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate PAS Para-aminosalicylic Acid (PAS) PAS->Dihydropteroate Acts as substrate for DHPS WR99210->DHF WR99210->THF Inhibits PAS_metabolite->THF Inhibits

Caption: Folate biosynthesis pathway in M. tuberculosis and points of inhibition.

experimental_workflow cluster_workflow In Vivo Validation Workflow for Antitubercular Drugs start Start: Compound with In Vitro Activity infection Infection of Mice (e.g., BALB/c) with M. tuberculosis via aerosol start->infection pre_treatment Establishment of Chronic Infection (e.g., 2-4 weeks) infection->pre_treatment treatment_groups Randomization into Treatment Groups: - Vehicle Control - Test Compound (e.g., WR99210) - Positive Control (e.g., Isoniazid) - Comparator (e.g., PAS) pre_treatment->treatment_groups drug_admin Drug Administration (e.g., oral gavage, daily for 4 weeks) treatment_groups->drug_admin monitoring Monitor Animal Health (body weight, clinical signs) drug_admin->monitoring endpoint Endpoint Analysis (e.g., after 2 and 4 weeks of treatment) monitoring->endpoint organ_harvest Harvest Lungs and Spleens endpoint->organ_harvest cfu_enumeration Homogenize Organs and Plate Serial Dilutions on 7H11 Agar organ_harvest->cfu_enumeration data_analysis Incubate and Enumerate Colony Forming Units (CFU) cfu_enumeration->data_analysis results Data Analysis: Compare log10 CFU between groups data_analysis->results

Caption: Generalized experimental workflow for in vivo efficacy testing.

Experimental Protocols

The following is a detailed methodology for a key experiment in the in vivo validation of antitubercular drugs, based on common practices in the field.

Murine Model of Chronic Tuberculosis for Efficacy Testing

1. Animal Model and Husbandry:

  • Species/Strain: Female BALB/c mice, 6-8 weeks old.

  • Housing: Mice are housed in a BSL-3 facility in individually ventilated cages with sterile bedding, food, and water ad libitum.

2. Mycobacterium tuberculosis Culture:

  • Strain: M. tuberculosis H37Rv is commonly used.

  • Culture Conditions: The strain is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

3. Infection Procedure:

  • Route: Low-dose aerosol infection is preferred as it mimics the natural route of human infection.

  • Apparatus: A whole-body inhalation exposure system is used to deliver the aerosolized bacteria.

  • Inoculum: The bacterial culture is diluted in sterile saline to a concentration that results in the implantation of approximately 50-100 bacilli in the lungs of each mouse.

  • Verification: On day 1 post-infection, a subset of mice (n=3) is euthanized to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

4. Drug Preparation and Administration:

  • Test Compound (e.g., WR99210): The compound is formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose) for oral administration.

  • Comparator (PAS): PAS is typically dissolved in water.

  • Positive Control (Isoniazid): Isoniazid is dissolved in water.

  • Administration: Treatment is initiated once a chronic infection is established (e.g., 2-4 weeks post-infection). Drugs are administered once daily, five days a week, via oral gavage.

5. Efficacy Evaluation:

  • Timepoints: Subsets of mice from each group are euthanized at various time points (e.g., after 2 and 4 weeks of treatment) to assess bacterial burden.

  • Organ Processing: Lungs and spleens are aseptically removed, weighed, and homogenized in sterile saline with 0.05% Tween 80.

  • Bacterial Enumeration: Serial 10-fold dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colony-forming units (CFU) is counted, and the data are expressed as log10 CFU per organ. The efficacy of the treatment is determined by comparing the mean log10 CFU of the treated groups to the vehicle control group.

6. Toxicity Monitoring:

  • Throughout the study, mice are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.

This guide serves as a foundational resource for researchers engaged in the preclinical development of novel antitubercular agents targeting DHFR. The provided data and protocols, while based on existing literature, should be adapted and validated for specific experimental contexts.

References

On-Target Activity of a Novel DHFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the on-target activity of a novel Dihydrofolate Reductase (DHFR) inhibitor, here conceptualized as Dhfr-IN-10. It compares its potential performance with established DHFR inhibitors, Methotrexate and Trimethoprim, and provides the necessary experimental protocols to generate supporting data.

Introduction to DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[2] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic agents in cancer and infectious diseases.[1] This guide outlines the methods to validate and quantify the inhibitory action of a new chemical entity against DHFR.

Performance Comparison

To objectively assess the efficacy of a novel inhibitor like this compound, its inhibitory concentration (IC50) should be determined and compared against known standards under identical experimental conditions. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Comparison of DHFR Inhibitor Potency (Human DHFR)

CompoundTypeTarget Organism(s)IC50 (µM)Selectivity Notes
This compound (Novel Inhibitor) [User to input data][User to input data][User to determine][User to determine]
MethotrexateClassical AntifolateHuman0.08[3]Potent inhibitor of human DHFR; used in cancer chemotherapy.
TrimethoprimLipophilic AntifolatePrimarily Bacterial55.26[3]Highly selective for bacterial DHFR over human DHFR.

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, pH, temperature). The values presented are for comparative purposes and were determined under specific, consistent conditions.

Experimental Protocols

The following is a detailed methodology for a cell-free enzymatic assay to determine the on-target activity of a DHFR inhibitor.

DHFR Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials and Reagents:

  • Human recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution (substrate)

  • NADPH solution (cofactor)

  • Novel inhibitor (this compound)

  • Control inhibitors (Methotrexate, Trimethoprim)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a 1X DHFR Assay Buffer.

    • Reconstitute and prepare stock solutions of DHF, NADPH, DHFR enzyme, and inhibitors (novel and control) in the assay buffer or another appropriate solvent like DMSO.

    • Prepare serial dilutions of the novel inhibitor and control inhibitors to determine a dose-response curve.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • DHFR Assay Buffer

      • Diluted inhibitor solution (or solvent for control wells)

      • Diluted DHFR enzyme solution

    • Include controls:

      • No-Enzyme Control: Assay buffer without DHFR to measure background NADPH oxidation.

      • No-Inhibitor Control (100% Activity): Assay buffer with DHFR and solvent to measure maximum enzyme activity.

      • Positive Control: Assay buffer with DHFR and a known inhibitor (e.g., Methotrexate).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.

    • Normalize the activity of the inhibitor-treated wells to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Mandatory Visualizations

DHFR Catalytic Pathway

The following diagram illustrates the core enzymatic reaction catalyzed by DHFR, which is the target of inhibitors like this compound.

DHFR_Pathway cluster_reactants Reactants cluster_products Products DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, NADPH) C Combine Enzyme & Inhibitor in 96-well plate A->C B Prepare Serial Dilutions of this compound & Controls B->C D Pre-incubate C->D E Initiate reaction with DHF D->E F Measure A340 Kinetically E->F G Calculate Reaction Rates (ΔA340/min) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

References

Safety Operating Guide

Essential Safety and Handling of Dhfr-IN-10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals working with Dhfr-IN-10, a potent inhibitor of dihydrofolate reductase (DHFR), must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] As a novel and potent chemical agent, this compound requires careful handling, appropriate personal protective equipment (PPE), and meticulous disposal procedures. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is warranted, treating the compound as potentially hazardous. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical GogglesTo be worn when there is a risk of splashing.
Hand Protection GlovesNitrile gloves are recommended. Check for breakthrough times if available for similar compounds. Double gloving is advised for neat compound.
Body Protection Laboratory CoatFlame-resistant, long-sleeved, and fully buttoned.
Chemical ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood.
RespiratorA NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside a fume hood is unavoidable.

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Weighing: When weighing the solid compound, use a microbalance within a fume hood to prevent inhalation of airborne particles. Use anti-static weighing paper or a weighing boat.

  • Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound. Do not add the solid to the solvent to minimize dust formation. Cap the vessel securely before mixing.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

All waste contaminated with this compound, including pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Figure 1. Standard operational workflow for handling this compound.

References

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